Zosuquidar Trihydrochloride
描述
Structure
2D Structure
属性
IUPAC Name |
(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVQKPWGDRLHL-ZLYBXYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057662 | |
| Record name | LY335979 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167465-36-3 | |
| Record name | Zosuquidar Trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY335979 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167465-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOSUQUIDAR TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zosuquidar Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride, also known as LY335979, is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] P-glycoprotein, encoded by the MDR1 gene, functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[5][6] Initially characterized by Syntex Corporation, it was later licensed to Eli Lilly for further development and was granted orphan drug status by the FDA in 2006 for Acute Myeloid Leukemia (AML).[5] However, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development for this indication in 2010.[5]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.
Discovery and Synthesis
Zosuquidar is a derivative of MS-073, with a difluorocyclopropyl substitution in the dibenzosuberane moiety that enhances its activity.[7] The synthesis of this compound can be achieved through several related pathways. A common convergent synthesis is outlined below.[5][7]
Synthesis Scheme:
One synthetic route begins with the treatment of dibenzosuberone with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to produce 10,11-difluoromethanodibenzosuberone via cyclopropanation.[5] The ketone is then reduced using sodium borohydride to yield the corresponding alcohol.[5][7] This alcohol is subsequently halogenated, for instance with hydrobromic acid, to form the anti-bromo derivative.[5][7]
In a parallel step, 5-hydroxyquinoline is reacted with (R)-glycidyl nosylate or a similar reagent to form (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane.[5][7]
The anti-bromo dibenzosuberane derivative is condensed with pyrazine, and the resulting pyrazinium salt is reduced with sodium borohydride to yield the piperazine derivative.[7] Finally, this piperazine derivative is condensed with the previously prepared (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane to yield Zosuquidar.[5][7]
Mechanism of Action
Zosuquidar is a highly potent and selective, non-competitive inhibitor of P-glycoprotein.[8][9][10][11] It binds with high affinity to P-gp, with a reported Ki of 59-60 nM.[8][9][10][11][12] This binding inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[4][13] By blocking the function of P-gp, Zosuquidar prevents the transport of chemotherapeutic drugs out of the cancer cells, leading to their increased intracellular accumulation and enhanced cytotoxicity.[14]
dot
Caption: Zosuquidar inhibits P-gp, preventing chemotherapy efflux and promoting cell death.
Quantitative Data
In Vitro Efficacy
Zosuquidar has demonstrated the ability to reverse P-gp-mediated multidrug resistance in various cancer cell lines at nanomolar concentrations.
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Effect |
| CEM/VLB100 | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | 0.1 | Fully restored sensitivity[15] |
| P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB | Various oncolytics | 0.1 - 0.5 | Completely reversed resistance[8] |
| K562/DOX | Daunorubicin (DNR) | 0.3 | >45.5-fold enhancement of cytotoxicity[11] |
| MDR CHO cells (CHRC5), KB-V1, MES-SA/Dx5, P388/ADR, P388/VCR | Doxorubicin | 0.01 - 0.1 | EC50 values for increasing sensitivity[7] |
The IC50 values for Zosuquidar alone in various drug-sensitive and MDR cell lines typically range from 6 µM to 16 µM.[8][11]
Pharmacokinetic Data from a Phase I Clinical Trial with Doxorubicin
A phase I trial investigated the intravenous administration of Zosuquidar with doxorubicin in patients with advanced malignancies.[2][16]
| Doxorubicin Dose | Parameter | Change with Zosuquidar (>500 mg) |
| 60 mg/m² | Clearance (CL) | 17% decrease[2] |
| 60 mg/m² | Area Under the Curve (AUC) | 25% increase[2] |
| 75 mg/m² | Clearance (CL) | 22% decrease[2] |
| 75 mg/m² | Area Under the Curve (AUC) | 15% increase[2] |
No dose-limiting toxicity of Zosuquidar was observed up to 640 mg/m².[2][17]
Clinical Trial Outcomes
| Trial | Indication | Comparator | Key Findings |
| Phase III (E3999) | Elderly AML | Placebo + standard chemotherapy | No significant improvement in overall survival (Median OS: 7.2 months with Zosuquidar vs. 9.4 months with placebo)[12] |
| Phase I | Acute Leukemia | Standard induction chemotherapy | Complete response rate of 43.7% in a small cohort of 16 patients[1] |
| - | Relapsed/Refractory AML | Gemtuzumab Ozogamicin (GO) | 34% overall remission rate. Median OS was greater in P-gp positive patients (6.0 months) vs. P-gp negative (1.8 months)[18] |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123. Inhibition of P-gp results in increased intracellular accumulation of rhodamine 123.
Materials:
-
Cancer cell line expressing P-gp (e.g., K562/DOX)
-
Rhodamine 123
-
Zosuquidar
-
Appropriate cell culture medium and buffers
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitor: Aliquot cells into tubes and pre-incubate with varying concentrations of Zosuquidar (or a control) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Loading: Add rhodamine 123 to a final concentration of approximately 0.2 µg/mL and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence intensity in Zosuquidar-treated cells compared to controls indicates inhibition of P-gp-mediated efflux.
dot
Caption: A typical workflow for assessing P-gp inhibition using a fluorescent substrate.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can modulate this activity.
Materials:
-
Membrane preparations from P-gp-overexpressing cells
-
ATP
-
ATP regenerating system (phosphoenolpyruvate, pyruvate kinase)
-
Sodium vanadate (a known ATPase inhibitor)
-
Zosuquidar
-
Reagents for detecting inorganic phosphate
Protocol:
-
Reaction Setup: In a 96-well plate, incubate the P-gp-containing membranes in a buffered solution containing ATP and an ATP regenerating system.
-
Addition of Compounds: Add varying concentrations of Zosuquidar to the wells. Include control wells with no inhibitor and wells with sodium vanadate to determine the vanadate-sensitive (i.e., P-gp-specific) ATPase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[8]
-
Phosphate Detection: Stop the reaction and add a detection solution that quantifies the amount of inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: The P-gp ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive activity. The effect of Zosuquidar on this activity can then be determined.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of P-glycoprotein. Its discovery and development marked a significant advancement in the effort to overcome multidrug resistance in cancer. While it did not ultimately achieve regulatory approval for AML, the extensive preclinical and clinical research conducted with Zosuquidar has provided invaluable insights into the role of P-gp in drug resistance and the pharmacological principles of its inhibition. The detailed synthetic pathways, well-defined mechanism of action, and established experimental protocols make Zosuquidar an important tool for ongoing research in oncology and drug development.
dot
Caption: The logical progression of Zosuquidar's development from problem identification to clinical outcome.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Zosuquidar - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medkoo.com [medkoo.com]
- 15. apexbt.com [apexbt.com]
- 16. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Zosuquidar in Acute Myeloid Leukemia (AML) Models: A Technical Guide
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML therapy is the development of multidrug resistance (MDR), which contributes to poor treatment outcomes, particularly in older patients.[1][2] One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1/ABCB1 gene.[1][3][4] P-gp is an ATP-dependent efflux pump that actively removes various chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2]
Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor designed to reverse MDR.[2][5][6] Preclinical studies have demonstrated its high specificity and minimal interaction with other transporters and metabolic enzymes, suggesting a favorable profile for combination therapy.[2][7] This technical guide provides an in-depth summary of the preclinical data for Zosuquidar in AML models, focusing on its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: P-gp Inhibition
In resistant AML cells, P-gp acts as a cellular defense mechanism. It recognizes and binds to cytotoxic drugs, such as anthracyclines (e.g., daunorubicin), and uses the energy from ATP hydrolysis to expel them from the cell. This process prevents the drugs from reaching their intracellular targets, such as DNA, thereby rendering the cells resistant to treatment.
Zosuquidar functions by directly and potently binding to P-gp (Ki = 59 nM), inhibiting its efflux function.[2][5][6] This blockade leads to the intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect and re-sensitizing the AML cell to therapy.[1][3][8] Unlike earlier P-gp modulators, Zosuquidar is highly selective and does not significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[2][7]
Quantitative Data from In Vitro Studies
Zosuquidar has been extensively evaluated in various AML cell lines and primary patient samples. The quantitative data consistently demonstrate its ability to reverse P-gp-mediated resistance to a greater extent than older modulators like Cyclosporine A (CsA).
Table 1: Potency and Selectivity of Zosuquidar
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| P-gp Inhibition Constant (Ki) | 59 nM | P-glycoprotein | [2][5][6] |
| Effective Modulatory Concentration | 0.3 µM | In vitro cell-based assays | [1][5][6] |
| Effect on Mitoxantrone Accumulation in BCRP-expressing cells (K562/BCRP) | No effect (D = 0.04 ± 0.07) | K562/BCRP cells | [1] |
| Cytotoxicity (IC50, Zosuquidar alone) | 5 - 16 µM | Various drug-sensitive and MDR cell lines |[5][6] |
Table 2: Reversal of Daunorubicin (DNR) Resistance in P-gp Expressing AML Cell Lines
| Cell Line | Treatment | DNR IC50 (µM) | Fold Reversal | Reference |
|---|---|---|---|---|
| K562/DOX | DNR alone | > 50 | - | [1] |
| DNR + 0.3 µM Zosuquidar | 1.1 ± 0.4 | > 45.5 | [1] | |
| DNR + 2 µM Cyclosporine A | 10.5 ± 1.6 | > 4.8 | [1] | |
| HL60/DNR | DNR alone | 10.2 ± 1.2 | - | [1] |
| DNR + 0.3 µM Zosuquidar | 0.09 ± 0.03 | 113.3 | [1] |
| | DNR + 2 µM Cyclosporine A | 0.2 ± 0.05 | 51.0 |[1] |
Table 3: Efficacy of Zosuquidar in Primary AML Blasts
| Parameter | Finding | Patient Cohort | Reference |
|---|---|---|---|
| Enhanced Drug Cytotoxicity | Observed in 8 of 31 AML cases (26%) | 31 primary AML patient samples | [1] |
| Correlation with P-gp Activity | 5 of the 8 responding cases had significant P-gp activity | 31 primary AML patient samples |[1] |
Experimental Protocols
Standardized protocols are crucial for evaluating P-gp inhibitors. The following methodologies were consistently cited in preclinical studies of Zosuquidar.
P-glycoprotein Expression Analysis
This protocol quantifies the amount of P-gp protein on the surface of AML cells.
-
Procedure:
-
Harvest AML cells (from culture or patient samples).
-
Incubate cells with a phycoerythrin (PE)-conjugated monoclonal antibody specific for an external epitope of P-gp (e.g., UIC2). An isotype-matched control antibody is used to determine background fluorescence.[8]
-
Analyze the cells using a flow cytometer.
-
Quantify expression as the Mean Fluorescence Intensity (MFI) shift (ratio of the MFI of the specific antibody to the isotype control).[1][7]
-
P-glycoprotein Functional (Efflux) Assay
This assay measures the activity of the P-gp pump by tracking the efflux of a fluorescent substrate.
-
Method: Fluorescent substrate uptake/efflux assay via flow cytometry.[4][8]
-
Procedure:
-
Prepare cell suspensions (1 x 106 cells) in culture medium.
-
Incubate cells with a fluorescent P-gp substrate, such as 25 nM DiOC2(3) or 0.2 µg/ml rhodamine-123, at 37°C for 30 minutes.[1][7]
-
Perform parallel incubations in the presence or absence of a P-gp modulator (e.g., 0.3 µM Zosuquidar or 2 µM CsA).[1]
-
Wash the cells and measure the intracellular fluorescence using a flow cytometer.
-
P-gp activity is inversely proportional to the fluorescence retained by the cells. Inhibition of P-gp function results in a higher fluorescence signal.
-
In Vitro Cytotoxicity Assay
This assay determines the concentration of a chemotherapeutic drug required to kill 50% of cells (IC50), both with and without a P-gp modulator.
-
Method: MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9]
-
Procedure:
-
Seed AML cells in 96-well plates (e.g., 2 x 104 cells/well for cell lines, 4 x 105 cells/well for primary cells).[7]
-
Add the chemotherapeutic agent (e.g., daunorubicin) at escalating concentrations. Prepare parallel plates that also include a fixed concentration of Zosuquidar (0.3 µM).
-
Incubate the plates for 48-96 hours, depending on the agent (48 hours for anthracyclines, 4 days for gemtuzumab ozogamicin).[7]
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to untreated controls and determine the IC50 values.
-
Preclinical In Vivo Studies
While in vitro data are crucial, in vivo models are necessary to evaluate pharmacology and efficacy in a more complex biological system. Patient-derived xenografts (PDXs), where primary human AML cells are implanted into immunodeficient mice, are considered highly predictive models for preclinical drug evaluation.[10][11]
Models and Methodologies
-
AML Xenograft Models: Studies have utilized immunodeficient mouse strains (e.g., NSG mice) to establish patient-derived xenografts, which closely mimic the genetic and phenotypic heterogeneity of the original patient's disease.[10][11] Other studies have used established MDR tumor models, such as mice implanted with P388/ADR (doxorubicin-resistant) leukemia cells.[6]
-
Treatment Protocol: Zosuquidar is typically administered via intraperitoneal injection or intravenous infusion in combination with a standard chemotherapeutic agent.[6] Dosages in murine models have ranged from 1 to 30 mg/kg daily.[6] Efficacy is assessed by monitoring tumor burden and overall survival.
Table 4: In Vivo Efficacy of Zosuquidar in a P-gp+ Leukemia Model
| Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Mice with P388/ADR tumors | Doxorubicin alone | Limited effect on survival | [6] |
| | Doxorubicin + Zosuquidar (30 mg/kg, i.p.) | Significantly increased survival compared to doxorubicin alone (P<0.001) |[6] |
Conclusion
The preclinical data for Zosuquidar in AML models are robust and consistent. In vitro studies conclusively show that Zosuquidar is a potent and highly specific inhibitor of P-glycoprotein.[2][5][7] It effectively reverses resistance to key AML chemotherapeutics in both established cell lines and primary patient blasts that express functional P-gp.[1][3] Its superiority over older, less specific modulators is evident in its greater potency and cleaner pharmacological profile.[1][2] In vivo studies further support these findings, demonstrating a significant survival benefit when Zosuquidar is combined with chemotherapy in P-gp-overexpressing leukemia models.[6] Collectively, this body of preclinical evidence establishes a strong rationale for the clinical investigation of Zosuquidar as an adjunct to standard chemotherapy for patients with P-gp-positive AML.
References
- 1. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) (Journal Article) | ETDEWEB [osti.gov]
- 10. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
Zosuquidar: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4][5] This leads to resistance to both the primary chemotherapeutic agent and a broad spectrum of other drugs.
Zosuquidar (LY335979) is a potent and highly selective third-generation P-gp inhibitor developed to counteract MDR.[6] By blocking the P-gp efflux pump, Zosuquidar aims to restore the sensitivity of cancer cells to chemotherapeutic agents, offering a promising strategy to improve patient outcomes.[3][4] This guide provides an in-depth technical overview of Zosuquidar, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.
Zosuquidar: A Profile of a P-gp Inhibitor
Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-transported, competitive inhibitor of P-gp.[6][7] It exhibits high affinity for P-gp, with a Ki value of approximately 59-60 nM.[7][8][9] Unlike earlier generation inhibitors, Zosuquidar shows high specificity for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[10][11]
Mechanism of Action
Zosuquidar functions by directly binding to the P-gp transporter, likely within the central drug-binding pocket. This competitive inhibition prevents the binding and subsequent efflux of chemotherapeutic substrates.[6][7] The process relies on the hydrolysis of ATP to fuel the conformational changes necessary for drug transport; Zosuquidar's binding interferes with this cycle, effectively disabling the pump.[3][5]
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zosuquidar - Wikipedia [en.wikipedia.org]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar Trihydrochloride's Affinity for P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Zosuquidar trihydrochloride to P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Zosuquidar is a potent and specific third-generation P-gp inhibitor that has been extensively studied for its potential to reverse chemoresistance in cancer cells.
Quantitative Binding Affinity Data
Zosuquidar exhibits a high binding affinity for P-glycoprotein, as evidenced by various in vitro studies. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Cell/Membrane System | Assay Type | Reference |
| Ki | 59 nM | - | Competitive inhibition of [3H]azidopine photoaffinity labeling | [1][2][3] |
| Ki | 60 nM | CEM/VLB100 plasma membranes | Cell-free assay | [1][4] |
| Ki | ~0.06 µM | CEM/VLB100 plasma membranes | Competitive inhibition of [3H]vinblastine equilibrium binding | [5] |
| IC50 | 1.2 nM | HL60/VCR drug-resistant cell line | - | [4] |
| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 cells | Calcein-AM assay (spike method) | [6] |
| IC50 | 417 ± 126 nM | MDCKII-MDR1 cells | Calcein-AM assay (conventional serial dilution) | [6] |
| IC50 | 6 µM - 16 µM | Various drug-sensitive and MDR cell lines | Cytotoxicity assay | [1][2] |
Note: The inhibitory constant (Ki) represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. IC50 values can be influenced by experimental conditions, including substrate concentration.
Mechanism of Action: Competitive Inhibition
Zosuquidar functions as a competitive inhibitor of P-glycoprotein.[7] It directly binds to the substrate-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of P-gp substrates, such as chemotherapeutic drugs.[7][8] This competitive binding mechanism is a key factor in its ability to restore drug sensitivity in cancer cells that overexpress P-gp.[9] The binding of two Zosuquidar molecules to the central binding pocket of P-gp has been described as the mechanism for inhibiting substrate transport.[6][8]
Caption: Competitive inhibition of P-gp by Zosuquidar.
Experimental Protocols
The binding affinity of Zosuquidar to P-gp has been determined using several experimental methodologies. Below are detailed descriptions of the key techniques cited.
Radioligand Binding Assays
Radioligand binding assays are a direct method to study the interaction between a ligand (in this case, a P-gp substrate or inhibitor) and its receptor (P-gp).
1. Competitive Inhibition of [3H]Azidopine Photoaffinity Labeling
This method is used to identify and characterize the binding site of Zosuquidar on P-gp.
-
Materials:
-
Plasma membranes isolated from P-gp overexpressing cells (e.g., CEM/VLB100).[1]
-
[3H]Azidopine (a photoaffinity label that binds to P-gp).
-
This compound.
-
Buffer solutions.
-
UV light source.
-
SDS-PAGE and autoradiography equipment.
-
-
Protocol:
-
Incubate the P-gp-containing plasma membranes with [3H]azidopine in the presence and absence of varying concentrations of Zosuquidar.
-
Expose the mixture to UV light to induce covalent cross-linking of [3H]azidopine to the P-gp binding site.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the radiolabeled P-gp band using autoradiography.
-
Quantify the intensity of the radiolabeled band. A decrease in intensity in the presence of Zosuquidar indicates competitive binding.
-
The Ki value is determined by analyzing the concentration-dependent inhibition of [3H]azidopine labeling.
-
2. Competitive Inhibition of [3H]Vinblastine Equilibrium Binding
This assay measures the ability of Zosuquidar to compete with a known P-gp substrate, [3H]vinblastine, for binding to the transporter.
-
Materials:
-
P-gp-containing membranes (e.g., from CEM/VLB100 cells).[5]
-
[3H]Vinblastine (a radiolabeled P-gp substrate).
-
This compound.
-
Buffer solutions.
-
Scintillation counter.
-
-
Protocol:
-
Incubate a fixed concentration of [3H]vinblastine with the P-gp membranes in the presence of increasing concentrations of Zosuquidar.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound [3H]vinblastine using a scintillation counter.
-
The data are analyzed using competition binding analysis to determine the Ki of Zosuquidar.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Zosuquidar's Inhibition of P-glycoprotein Mediated ATP Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The energy for this transport is derived from the hydrolysis of ATP. Zosuquidar (LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-gp. This technical guide provides an in-depth overview of the mechanism by which Zosuquidar inhibits P-gp's ATP hydrolysis, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action
Zosuquidar inhibits the basal ATP hydrolysis of P-glycoprotein.[1] This inhibition is achieved through high-affinity binding to the transmembrane region of P-gp.[1] Molecular modeling and mutagenesis studies have identified that this interaction involves key amino acid residues, specifically phenylalanine-tyrosine motifs (F978/Y953 and F728/Y310), where hydrogen bonds are established between the tyrosine residues and Zosuquidar.[1]
Upon binding, Zosuquidar locks the transporter in an occluded conformation.[2] This conformational state prevents the necessary structural changes required for ATP hydrolysis and subsequent drug efflux, effectively inhibiting the pump's activity.[2] Cryo-electron microscopy studies have revealed that two Zosuquidar molecules can bind within a central, enclosed pocket of P-gp, spanning almost the entire width of the cell membrane.[2] This dual binding mode further stabilizes the inhibited state of the transporter.
dot
Caption: Zosuquidar binds to P-gp, inducing an occluded state that prevents ATP hydrolysis.
Quantitative Data
Zosuquidar is a highly potent inhibitor of P-gp, as demonstrated by various in vitro studies. The following tables summarize key quantitative data on its inhibitory activity.
Table 1: Inhibitory Constants of Zosuquidar against P-glycoprotein
| Parameter | Value | Cell/System | Reference |
| Ki | 59 nM | Cell-free assay | [3][4] |
| Ki | 60 nM | Cell-free assay | [5][6] |
| Kd | 79 nM | - | [7] |
Table 2: IC50 Values of Zosuquidar for Inhibition of P-gp ATP Hydrolysis
| IC50 Value | Experimental Condition | Reference |
| 10 - 30 nM | Inhibition of basal ATP hydrolysis | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of Zosuquidar on P-gp.
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of Zosuquidar.
Protocol:
-
Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[5]
-
Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL. The reaction buffer should contain 50 mM MES-Tris (pH 6.8), 50 mM KCl, 10 mM MgCl2, 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 2 mM DTT.[5]
-
Zosuquidar Addition: Add varying concentrations of Zosuquidar (or vehicle control) to the wells.
-
ATP Regeneration System: Include an ATP regenerating system composed of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase to maintain a constant ATP concentration.[5]
-
Initiation of Reaction: Start the reaction by adding 3 mM ATP.[5]
-
Incubation: Incubate the plate at 37°C for 90 minutes.[5]
-
Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) liberated using a colorimetric method, such as a molybdate-based assay. The absorbance is typically measured at 690 nm.[2][5]
-
Data Analysis: The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[5] Plot the percentage of inhibition of ATP hydrolysis against the Zosuquidar concentration to determine the IC50 value.
dot
Caption: Workflow for the P-glycoprotein ATPase activity assay.
Rhodamine 123 Efflux Assay
This cell-based assay assesses the functional activity of P-gp by measuring the efflux of a fluorescent substrate, Rhodamine 123.
Protocol:
-
Cell Culture: Culture cancer cells with and without P-gp expression.
-
Cell Loading: Incubate the cells with Rhodamine 123 (a P-gp substrate) to allow for its intracellular accumulation.
-
Zosuquidar Treatment: Treat the cells with varying concentrations of Zosuquidar or a vehicle control.
-
Efflux Period: Incubate the cells for a specific period to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.
-
Data Analysis: P-gp inhibition is indicated by an increase in intracellular Rhodamine 123 fluorescence. Calculate the reversal of resistance by comparing the fluorescence in treated versus untreated P-gp-expressing cells.
MTT Cell Viability Assay
This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic drugs.
Protocol:
-
Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Zosuquidar.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[5]
-
Data Analysis: Cell viability is proportional to the absorbance. Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without Zosuquidar. A decrease in the IC50 in the presence of Zosuquidar indicates reversal of multidrug resistance.
P-glycoprotein in Multidrug Resistance and its Inhibition
While Zosuquidar's primary mechanism is the direct inhibition of P-gp's ATPase activity, the downstream consequence is the reversal of multidrug resistance. P-gp expression itself can be regulated by various signaling pathways, including the MAPK and NF-κB pathways, which are often activated in cancer cells. However, there is currently limited direct evidence of Zosuquidar modulating these pathways as a direct result of ATPase inhibition. The primary and well-established role of Zosuquidar is to block the efflux function of existing P-gp molecules.
dot
Caption: Zosuquidar inhibits P-gp, blocking drug efflux and overcoming multidrug resistance.
Conclusion
Zosuquidar is a potent inhibitor of P-glycoprotein's ATP hydrolysis, acting through a mechanism that involves locking the transporter in a non-functional, occluded conformation. This inhibition effectively reverses P-gp-mediated multidrug resistance, a significant hurdle in cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome MDR. Further research into the potential downstream signaling effects of P-gp inhibition by Zosuquidar may unveil additional therapeutic benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Early Clinical Trial Results of Zosuquidar Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic properties, safety, and experimental protocols from Phase I and II studies.
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant concentrations.[5]
Early Phase Clinical Trial Data
Early clinical development of Zosuquidar focused on establishing its safety, determining the maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic profiles when administered intravenously or orally in combination with various chemotherapeutic agents.
Pharmacokinetic Profile
A key objective of the early trials was to understand the interaction between Zosuquidar and co-administered chemotherapies.
Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin [1][6]
| Zosuquidar Dose | Doxorubicin Dose | Change in Doxorubicin Clearance | Change in Doxorubicin AUC |
| >500 mg (48-h IV infusion) | 60 mg/m² or 75 mg/m² | 17-22% decrease | 15-25% increase |
Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine [7][8]
| Zosuquidar Dose | Co-administered Drug(s) | Effect on Co-administered Drug Pharmacokinetics |
| 300 mg/m² (q12h for 4 days) | Doxorubicin | No significant effect on myelosuppression or pharmacokinetics |
| 500 mg (three doses) | CHOP regimen (including Doxorubicin and Vincristine) | No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics |
Safety and Tolerability
Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase I Trials
| Administration Route | Co-administered Drug(s) | Maximum Administered/Tolerated Dose | Dose-Limiting Toxicities | Reference |
| Intravenous (48-h infusion) | Doxorubicin | Zosuquidar: 640 mg/m²; Doxorubicin: 75 mg/m² | No DLT for Zosuquidar observed | [1][6] |
| Oral (q12h for 4 days) | Doxorubicin | Zosuquidar: 300 mg/m² | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | [7][9] |
| Oral (with CHOP) | CHOP Regimen | Zosuquidar: 500 mg (three doses) | Minimal toxicity, no enhancement of CHOP-related toxicity | [8][10] |
Experimental Protocols
The early phase trials of Zosuquidar followed a structured approach to dose escalation and evaluation of safety and pharmacokinetics.
Phase I Trial Design: Intravenous Zosuquidar with Doxorubicin
This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously administered Zosuquidar in combination with doxorubicin.[1][11]
-
Patient Population: Patients with advanced malignancies.
-
Study Design: Cohort-based dose escalation.
-
Treatment Cycles:
-
Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess the pharmacokinetics of each drug independently.
-
Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.
-
-
Drug Administration:
-
Zosuquidar: Continuous intravenous infusion over 48 hours.
-
Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the Zosuquidar infusion.
-
-
Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a maximum tolerated dose was reached or a protocol-specified maximum exposure was achieved. Doxorubicin doses were also adjusted during the trial.[1][6]
Pharmacodynamic and Pharmacokinetic Analysis
-
Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A validated high-performance liquid chromatography (HPLC) method was used for this analysis.[5]
-
P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp function in a surrogate cell population was measured. This was commonly done using dual fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of efflux, indicated by increased intracellular fluorescence, correlated with higher plasma concentrations of Zosuquidar.[7]
Conclusion
The early clinical trials of this compound established that it could be safely co-administered with chemotherapy, with manageable toxicities. The intravenous formulation did not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly, these studies demonstrated that biologically effective plasma concentrations of Zosuquidar, capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase III trial in older patients with AML did not show an improvement in outcome, the data from these early trials provide a comprehensive foundation for understanding the clinical pharmacology of this potent P-gp inhibitor.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Zosuquidar - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Calcein-AM Assay in P-gp Inhibition Studies Using Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Calcein-AM assay for the functional assessment of P-glycoprotein (P-gp) inhibition, with a specific focus on the potent and selective inhibitor, Zosuquidar. This document includes the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Introduction and Scientific Background
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics, including many therapeutic drugs.[1][2] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to chemotherapy failure.[1] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR.
The Calcein-AM assay is a widely used, fluorescence-based method to assess P-gp activity in live cells.[3] Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[3] Once inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[3] In cells overexpressing P-gp, the non-fluorescent Calcein-AM is actively pumped out of the cell before it can be converted, resulting in low intracellular fluorescence.[4] P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity.[4]
Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor with a high specificity and low intrinsic cytotoxicity.[5][6] It has been extensively used in research to study P-gp function and to reverse P-gp-mediated drug resistance.[6]
P-gp Efflux Mechanism and Inhibition by Zosuquidar
The following diagram illustrates the mechanism of P-gp-mediated efflux of Calcein-AM and its inhibition by Zosuquidar.
Caption: Mechanism of Calcein-AM efflux by P-gp and its inhibition by Zosuquidar.
Quantitative Data Summary
The inhibitory potency of Zosuquidar on P-gp can be quantified and compared across different studies and cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Zosuquidar on P-gp
| Parameter | Value | Cell Line / System | Reference |
| Kᵢ (inhibitory constant) | 59 nM | SW-620/AD300 cells | [5] |
| Kᵢ (inhibitory constant) | 60 nM | Cell-free assay | [7] |
Table 2: Exemplary Experimental Concentrations and Observed Effects
| Zosuquidar Concentration | Calcein-AM Concentration | Cell Line | Observed Effect | Reference |
| 0.25 µM and 0.50 µM | 0.1 µM | L1210 variants | Increased calcein retention | [8][9] |
| 0.3 µM | Not specified for Calcein-AM | K562/DOX | >45.5-fold enhancement of DNR cytotoxicity | [6] |
| 5 µM | 1 µM | DU4475 | 2.2-fold increase in Calcein uptake | [10] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Calcein-AM assay to assess P-gp inhibition by Zosuquidar. This protocol can be adapted for use with a fluorescence plate reader or a flow cytometer.
Materials and Reagents
-
P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calcein-AM (stock solution in DMSO, store at -20°C, protected from light).
-
Zosuquidar (stock solution in DMSO, store at -20°C).
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A).
-
96-well black, clear-bottom plates (for plate reader) or FACS tubes (for flow cytometer).
-
Fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Flow cytometer (with blue laser for excitation, e.g., 488 nm, and appropriate emission filter, e.g., 530/30 nm).
Experimental Workflow Diagram
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest and count the P-gp overexpressing and parental cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: P-gp Inhibition Assay
-
Prepare Reagents:
-
Prepare a working solution of Zosuquidar and any positive controls in serum-free medium or assay buffer at 2x the final desired concentrations. A typical concentration range for Zosuquidar is 0.1 nM to 10 µM.
-
Prepare a working solution of Calcein-AM in serum-free medium or assay buffer. A final concentration of 0.1 to 1 µM is commonly used.[8][10]
-
-
Inhibitor Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the 2x Zosuquidar/control solutions to the respective wells. For negative control wells, add 50 µL of vehicle control (e.g., medium with DMSO).
-
Include wells with P-gp overexpressing cells without inhibitor (maximum efflux) and parental cells without inhibitor (baseline fluorescence).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Calcein-AM Staining:
-
Add 50 µL of the 2x Calcein-AM working solution to all wells, resulting in a final volume of 100 µL and the desired final concentrations of inhibitor and Calcein-AM.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[10]
-
-
Fluorescence Measurement:
-
For Plate Reader:
-
Remove the staining solution and wash the cells twice with 100 µL of ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
For Flow Cytometer:
-
After the staining incubation, gently detach the cells (if adherent) using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes.
-
Wash the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in ice-cold PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis
-
Calculate the Percent Inhibition: The percentage of P-gp inhibition can be calculated using the following formula:
% Inhibition = [(Finhibitor - FMDR) / (Fparental - FMDR)] x 100
Where:
-
Finhibitor = Fluorescence of P-gp overexpressing cells with the inhibitor.
-
FMDR = Fluorescence of P-gp overexpressing cells without the inhibitor.
-
Fparental = Fluorescence of parental cells without the inhibitor.
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the Zosuquidar concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of Zosuquidar that causes 50% of the maximum inhibition of P-gp activity.
-
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of extracellular Calcein-AM by thorough washing. Use phenol red-free medium during the assay if necessary.
-
Low Fluorescence Signal: Optimize Calcein-AM concentration and incubation time. Ensure cell viability is high.
-
Cell Line Variability: The optimal cell density, Calcein-AM concentration, and incubation times may vary between different cell lines and should be empirically determined.[11]
-
Specificity of Zosuquidar: While Zosuquidar is highly specific for P-gp, at very high concentrations (>1 µM), it may show some off-target effects.[12] It is advisable to use the lowest effective concentration.
By following these detailed application notes and protocols, researchers can reliably perform the Calcein-AM assay to investigate P-gp inhibition by Zosuquidar and other potential MDR modulators, contributing to the advancement of cancer chemotherapy and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zosuquidar Trihydrochloride Dosing in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Zosuquidar trihydrochloride for in vivo mouse studies. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR).[1][2] By inhibiting P-gp, Zosuquidar can increase the intracellular concentration and efficacy of various chemotherapeutic agents that are P-gp substrates.[3]
Data Presentation: Zosuquidar Dosing Regimens in Mice
The following tables summarize quantitative data from various in vivo mouse studies, providing a reference for experimental design.
Table 1: Intraperitoneal (i.p.) Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
| Not Specified | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Not Specified | Significant increase in survival compared to Doxorubicin alone.[4][5] | [4][5] |
| Male and Female Mice | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Not Specified | Increased plasma and liver concentrations of talinolol.[6][7] | [6][7] |
Table 2: Intravenous (i.v.) Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
| Wild-type | 20 | Single dose, 10 minutes or 1 hour before paclitaxel | Paclitaxel (i.v.) | Not Specified | Increased paclitaxel levels in the brain by 5.6-fold (10 min pre-treatment) and 2.1-fold (1 hour pre-treatment).[8] | [8] |
Table 3: Oral (p.o.) Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
| Wild-type | 25, 80 | Single dose, 1 hour before paclitaxel | Paclitaxel (i.v.) | Not Specified | 3.5-fold and 5-fold higher paclitaxel levels in the brain, respectively.[8][9] | [8][9] |
| BALB/c | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a syngeneic mouse model.[10] | [10] |
| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a humanized xenograft model.[10] | [10] |
Experimental Protocols
Formulation and Vehicle Preparation
Proper solubilization of this compound is critical for accurate dosing. The following are example vehicle preparations reported in the literature. It is recommended to perform small-scale solubility tests prior to preparing large batches.
-
20% Ethanol-Saline Solution:
-
Dissolve the required amount of this compound in 100% ethanol to create a stock solution.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to a final concentration of 20% ethanol.
-
For example, to prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol with 800 µl of sterile saline.
-
The final drug concentration should be calculated based on the desired dose and the injection volume.
-
-
10% DMSO / 90% (20% SBE-β-CD in Saline):
-
First, prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
Dissolve the this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the final concentration of DMSO is 10%.
-
For example, to prepare 1 ml of the final vehicle, mix 100 µl of the Zosuquidar-DMSO stock with 900 µl of the 20% SBE-β-CD in saline.
-
Note: Always ensure the final formulation is a clear solution. If precipitation occurs, adjustments to the vehicle composition or drug concentration may be necessary. Fresh preparation of the dosing solution is recommended as the compound can be unstable in solution.[5]
Administration Protocols
The following are detailed protocols for common administration routes in mice. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
This method allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Sterile syringes (0.3 – 1 ml)
-
Sterile needles (25-27 G, 5/8” length or smaller)
-
Prepared Zosuquidar solution
-
70% Isopropyl alcohol swabs
-
Animal restrainer (optional)
Procedure:
-
Weigh the mouse and calculate the required injection volume. The maximum recommended volume for an i.p. injection in mice is 10 ml/kg.[11]
-
Gently restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the little finger of the same hand.
-
Tilt the mouse so its head is pointing downwards. This will help to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[4]
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[12]
-
If the aspiration is clear, slowly inject the Zosuquidar solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
This route provides direct and immediate systemic delivery of the compound.
Materials:
-
Sterile syringes (0.3 – 1.0 ml)
-
Sterile needles (27-30 G, 1/2” or smaller)
-
Prepared Zosuquidar solution
-
Animal restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol swabs
Procedure:
-
Weigh the mouse and calculate the required injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[6]
-
Warm the mouse's tail using a heat source to dilate the lateral tail veins, making them more visible and easier to access.[8]
-
Place the mouse in a suitable restrainer, leaving the tail exposed.
-
Disinfect the tail with an alcohol swab.
-
Immobilize the tail and identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[8] A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the Zosuquidar solution. If resistance is met or a bleb forms, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.[6]
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
This method is used for precise oral administration of a specific volume of a substance.
Materials:
-
Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Sterile syringes
-
Prepared Zosuquidar solution
Procedure:
-
Weigh the mouse and calculate the required administration volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.
-
Gently restrain the mouse, holding it in an upright position and ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[14]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes down the esophagus. Do not force the needle.[14]
-
Once the needle is inserted to the pre-measured depth, slowly administer the Zosuquidar solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15]
Mandatory Visualizations
Signaling Pathway: P-glycoprotein Efflux Pump and Inhibition by Zosuquidar
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Zosuquidar.
Experimental Workflow: In Vivo Mouse Study
Caption: General experimental workflow for an in vivo mouse study with Zosuquidar.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Intraperitoneal Injection of Zosuquidar in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell. By inhibiting P-gp, Zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy.[1][2] More recently, Zosuquidar has also been shown to promote antitumor immunity by inducing the autophagic degradation of Programmed Death-Ligand 1 (PD-L1).[3]
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of Zosuquidar in mice for preclinical research, covering preparation, administration, and relevant experimental considerations.
Data Presentation
The following tables summarize quantitative data from various studies utilizing Zosuquidar in mice via intraperitoneal injection.
Table 1: Zosuquidar Dosing Regimens for Intraperitoneal Administration in Mice
| Mouse Model | Zosuquidar Dose (mg/kg) | Dosing Frequency | Duration | Co-administered Agent(s) | Vehicle | Reference |
| P388/ADR murine leukemia | 1, 3, 10, 30 | Once daily | 5 days | Doxorubicin (1 mg/kg) | Not specified | [4] |
| P388 or P388/ADR murine leukemia | 30 | Once daily | 5 days | Doxorubicin (1 mg/kg) | Not specified | [5] |
| General pharmacokinetic study | 30 | Single dose | N/A | Talinolol (20 mg/kg) | Not specified | [6] |
Table 2: Pharmacokinetic and Toxicity Profile of Zosuquidar
| Parameter | Value | Species/Context | Route of Administration | Notes | Reference |
| Pharmacokinetics | |||||
| Cmax, Tmax, Half-life (t½) | Not readily available | Mice | Intraperitoneal | Specific pharmacokinetic parameters for IP injection in mice are not well-documented in publicly available literature. It is recommended to perform pilot pharmacokinetic studies for specific experimental setups. | |
| Bioavailability | High (91.4% - 99.6%) | Rats | Intraperitoneal | Bioavailability of a related P-gp inhibitor, Tariquidar, was high after IP administration in rats.[7] | |
| Toxicology | |||||
| LD50 | Not readily available | Mice | Intraperitoneal | The lethal dose for 50% of the population (LD50) for Zosuquidar administered intraperitoneally in mice has not been explicitly reported in the reviewed literature. | |
| Dose-Limiting Toxicity | Neurotoxicity (cerebellar dysfunction, hallucinations) | Humans | Oral | Observed in Phase I clinical trials at high doses.[1][2] | |
| In vitro Cytotoxicity | Not toxic up to 50 µM | HEK293 cells | N/A | Zosuquidar did not show significant cytotoxicity at concentrations effective for P-gp inhibition.[8] |
Experimental Protocols
Preparation of Zosuquidar for Injection
Zosuquidar is sparingly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its preparation for in vivo administration. It is crucial to prepare the solution fresh before each use as the compound can be unstable in solution.[4]
Recommended Vehicle Formulations:
-
Formulation A (Ethanol-Saline):
-
Dissolve Zosuquidar in 20% ethanol in saline.[4]
-
-
Formulation B (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of Zosuquidar in DMSO.
-
For a final solution, mix 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Formulation C (DMSO/SBE-β-CD/Saline):
-
Prepare a stock solution of Zosuquidar in DMSO.
-
For the final solution, mix 10% DMSO (from stock) with 90% of a 20% SBE-β-CD solution in saline.
-
-
Formulation D (DMSO/Corn Oil):
-
Prepare a stock solution of Zosuquidar in DMSO.
-
For the final solution, mix 10% DMSO (from stock) with 90% corn oil.
-
Preparation Steps:
-
Calculate the required amount of Zosuquidar based on the body weight of the mice and the desired dose.
-
Weigh the appropriate amount of Zosuquidar powder in a sterile microcentrifuge tube.
-
Add the chosen solvent (e.g., DMSO for Formulations B, C, and D) to dissolve the powder completely. Gentle warming or vortexing may be required.
-
Add the remaining components of the vehicle in the specified order and proportions, mixing thoroughly after each addition to ensure a homogenous solution.
-
The final injection volume for intraperitoneal administration in mice should typically be between 100 and 200 µL.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared Zosuquidar solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.
-
Locate Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Sterilize the Site: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid appears in the syringe, withdraw the needle and inject at a different site with a new sterile needle.
-
Inject: Slowly and steadily inject the Zosuquidar solution into the peritoneal cavity.
-
Withdraw Needle: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vivo study using Zosuquidar in a murine tumor model.
Signaling Pathway of Zosuquidar-Mediated P-gp Inhibition and PD-L1 Degradation
Caption: Zosuquidar inhibits P-gp drug efflux and induces PD-L1 degradation via autophagy.
Logical Relationship in a Combination Therapy Study
Caption: Logical design of a combination study with Zosuquidar and chemotherapy.
Safety and Toxicology
-
Adverse Effects: Monitor mice for signs of local irritation at the injection site, as well as systemic signs of toxicity such as weight loss, lethargy, or changes in behavior.
-
Handling Precautions: Zosuquidar is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn when handling the compound.
Conclusion
This document provides a comprehensive guide for the intraperitoneal administration of Zosuquidar in mice for preclinical research. By following these protocols, researchers can effectively utilize Zosuquidar as a tool to investigate P-gp-mediated multidrug resistance and its role in modulating the tumor microenvironment. Due to the limited publicly available data on the pharmacokinetics and toxicology of Zosuquidar following intraperitoneal administration in mice, it is strongly recommended that researchers conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dose for their specific animal models and experimental conditions.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of P-glycoprotein inhibitor zosuquidar on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Zosuquidar with Doxorubicin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy. However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of P-glycoprotein (P-gp). P-gp, an ATP-binding cassette (ABC) transporter, functions as an efflux pump, actively removing cytotoxic agents like doxorubicin from cancer cells and reducing their intracellular concentration.
Zosuquidar is a third-generation, highly potent, and specific inhibitor of P-gp.[1][2] By blocking the P-gp efflux pump, zosuquidar restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[3][4] This document provides detailed application notes and protocols for studying the combined effect of zosuquidar and doxorubicin in cell culture, a critical in vitro model for investigating MDR reversal.
Mechanism of Action
The primary mechanism of action for the combination of zosuquidar and doxorubicin in MDR cancer cells is the inhibition of P-gp-mediated drug efflux. Zosuquidar competitively binds to P-gp, thereby preventing the pump from expelling doxorubicin.[5] This leads to an increased intracellular accumulation of doxorubicin, allowing it to exert its cytotoxic effects, which primarily involve DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis.[6][7]
Doxorubicin-induced apoptosis can occur through various signaling pathways, including the intrinsic pathway involving mitochondrial dysfunction and the extrinsic pathway initiated by death receptors.[6][7] Key signaling molecules in these pathways include p53, caspases, and members of the Bcl-2 family.[8][9] The Notch signaling pathway has also been implicated in doxorubicin-driven apoptosis.[10]
Data Presentation
The following tables summarize the quantitative data on the efficacy of combining zosuquidar with doxorubicin in various cancer cell lines.
Table 1: Reversal of Doxorubicin Resistance by Zosuquidar in a P-gp Overexpressing Cell Line
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold-Enhancement of Cytotoxicity | Reference |
| K562/DOX | Doxorubicin alone | > 50 | - | [4] |
| K562/DOX | Doxorubicin + 0.3 µM Zosuquidar | 1.1 ± 0.4 | > 45.5 | [4] |
Table 2: Cytotoxicity of Zosuquidar as a Single Agent in Various Cell Lines
| Cell Line | IC50 of Zosuquidar (µM) | Reference |
| CCRF-CEM | 6 | [5] |
| CEM/VLB100 | 7 | [5] |
| P388 | 15 | [5] |
| P388/ADR | 8 | [5] |
| MCF7 | 7 | [5] |
| MCF7/ADR | 15 | [5] |
| 2780 | 11 | [5] |
| 2780AD | 16 | [5] |
Experimental Protocols
Cell Culture
-
Cell Lines: Use a doxorubicin-resistant cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/DOX) and its corresponding parental sensitive cell line (e.g., MCF-7, K562).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of doxorubicin may be maintained in the culture medium to ensure the continued expression of the resistance phenotype, but should be removed prior to experimentation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of doxorubicin in the presence and absence of zosuquidar.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a stock solution of zosuquidar in DMSO.
-
Prepare serial dilutions of doxorubicin in the culture medium.
-
Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of a fixed, non-toxic concentration of zosuquidar (e.g., 0.1-1 µM).[4][5] Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 values.
P-glycoprotein Activity Assay (Rhodamine 123 Efflux Assay)
This flow cytometry-based assay measures the function of the P-gp efflux pump.
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Incubate the cells with or without zosuquidar (e.g., 1 µM) for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in zosuquidar-treated cells indicates inhibition of P-gp-mediated efflux.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with doxorubicin in the presence or absence of zosuquidar for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Zosuquidar inhibits P-gp, increasing intracellular doxorubicin and inducing apoptosis.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Key signaling pathways involved in doxorubicin-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. dovepress.com [dovepress.com]
Application Notes: Establishing and Characterizing a Zosuquidar-Resistant Cell Line Model
Introduction
Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in cancer cells leads to the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and efficacy.[2][3] Establishing cell line models with acquired resistance to P-gp substrate drugs is a critical tool for studying the mechanisms of MDR and for evaluating the efficacy of P-gp inhibitors like zosuquidar. This document provides detailed protocols for developing a drug-resistant cell line, validating its P-gp-mediated resistance, and assessing the reversal of this resistance by zosuquidar.
Principle of the Model
The development of a drug-resistant cell line is typically achieved through continuous or intermittent exposure to a chemotherapeutic agent that is a known P-gp substrate (e.g., doxorubicin, paclitaxel, vincristine). This process selects for a population of cells that can survive and proliferate in the presence of the drug, often through the overexpression of P-gp. The resulting resistant cell line, alongside its parental sensitive counterpart, creates a robust in vitro model to:
-
Investigate the molecular mechanisms of P-gp-mediated drug resistance.
-
Screen for novel P-gp inhibitors.
-
Evaluate the efficacy of compounds like zosuquidar in reversing multidrug resistance.
Zosuquidar specifically inhibits the P-gp efflux pump, thereby restoring the sensitivity of resistant cells to chemotherapeutic agents.[1][4] This model allows for the quantitative assessment of zosuquidar's activity by comparing the cytotoxicity of a chemotherapeutic agent in the presence and absence of the inhibitor in both sensitive and resistant cell lines.
Data Presentation
The following tables summarize quantitative data on the effects of zosuquidar on P-gp-mediated drug resistance in various cancer cell lines.
Table 1: P-glycoprotein Expression and Activity in Parental and Resistant Cell Lines
| Cell Line | Parental Line | Resistant Variant | P-gp Expression (MFI Shift) | P-gp Activity (Rhodamine 123 Efflux) | Reference |
| Human Myeloid Leukemia | K562 | K562/DOX | 11.58 ± 3.42 | High | [5] |
| Human Myeloid Leukemia | HL60 | HL60/DNR | 19.30 ± 4.79 | High | [5] |
| Human Breast Cancer | MCF-7 | MCF-7/ADR | Not specified | High | [6] |
| Human Ovarian Cancer | A2780 | 2780AD | Not specified | High | [6] |
*MFI: Mean Fluorescence Intensity
Table 2: Reversal of Drug Resistance by Zosuquidar in P-gp Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 in Resistant Cells (µM) | IC50 with Zosuquidar (0.3 µM) (µM) | Resistance Modifying Factor (RMF) | Reference |
| K562/DOX | Daunorubicin | >50 | 1.1 ± 0.4 | >45.5 | [5] |
| HL60/DNR | Daunorubicin | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 | [5] |
| K562/DOX | Mitoxantrone | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 | [5] |
| HL60/DNR | Mitoxantrone | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 | [5] |
*IC50: The half-maximal inhibitory concentration. *RMF: Resistance Modifying Factor, calculated as the ratio of IC50 in the absence of the modulator to the IC50 in the presence of the modulator.
Experimental Protocols
Protocol 1: Establishment of a Drug-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using a gradual dose-escalation method.[7][8][9]
Materials:
-
Parental cancer cell line (e.g., K562, MCF-7, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin)
-
96-well and 6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or similar cell viability assay kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the chosen chemotherapeutic agent for 48-72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.[5]
-
Initial Drug Exposure: a. Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC10 or IC20 of the parental cells. b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die.
-
Dose Escalation: a. Once the cells have recovered and are growing steadily (reaching 70-80% confluency), subculture them and increase the drug concentration by 1.5 to 2-fold.[7] b. Repeat this process of gradual dose escalation. If a high level of cell death is observed, maintain the cells at the current concentration until they adapt. c. It is advisable to cryopreserve cells at each successful concentration step.
-
Maintenance of the Resistant Cell Line: a. Continue the dose escalation until the cells are resistant to a clinically relevant concentration or a desired fold-resistance is achieved (typically >10-fold higher IC50 than the parental line). b. The established resistant cell line should be continuously cultured in a medium containing the final drug concentration to maintain the resistant phenotype.
Protocol 2: Validation of P-gp Mediated Resistance using a Dye Efflux Assay
This protocol uses a fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) and flow cytometry to functionally validate P-gp overexpression.[6][10][11]
Materials:
-
Parental and resistant cell lines
-
Calcein-AM or Rhodamine 123
-
Zosuquidar
-
Flow cytometer
-
PBS or serum-free medium
Procedure:
-
Cell Preparation: a. Harvest parental and resistant cells and resuspend them in PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading and Efflux: a. Aliquot the cell suspension into flow cytometry tubes. b. To one set of tubes for each cell line, add zosuquidar to a final concentration of 1 µM and incubate for 15-30 minutes at 37°C. This will serve as the P-gp inhibited control. c. Add Calcein-AM (final concentration ~0.1 µM) or Rhodamine 123 to all tubes and incubate for 30-60 minutes at 37°C, protected from light. d. After incubation, wash the cells with ice-cold PBS to stop the efflux.
-
Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. Compare the fluorescence intensity of the resistant cells with and without zosuquidar. A significant increase in fluorescence in the presence of zosuquidar indicates functional P-gp-mediated efflux. c. The parental cell line should show high fluorescence with or without zosuquidar, as it does not significantly express P-gp.
Protocol 3: Assessing Reversal of Resistance with Zosuquidar
This protocol quantifies the ability of zosuquidar to restore the sensitivity of the resistant cell line to the chemotherapeutic agent.
Materials:
-
Parental and resistant cell lines
-
Chemotherapeutic agent
-
Zosuquidar
-
96-well plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: a. Seed both parental and resistant cells in 96-well plates as described in Protocol 1, Step 1a.
-
Treatment: a. Prepare two sets of serial dilutions of the chemotherapeutic agent. b. To one set of plates, add the chemotherapeutic agent dilutions alone. c. To the second set of plates, add the chemotherapeutic agent dilutions in combination with a fixed, non-toxic concentration of zosuquidar (e.g., 0.3 µM).[5]
-
Cell Viability Assay: a. Incubate the plates for 48-72 hours. b. Perform a cell viability assay (e.g., MTT) to determine the IC50 values for each condition.
-
Data Analysis: a. Compare the IC50 of the chemotherapeutic agent in the resistant cell line with and without zosuquidar. b. Calculate the Resistance Modifying Factor (RMF) to quantify the extent of resistance reversal.
Mandatory Visualizations
Caption: P-glycoprotein mediated drug efflux and its inhibition by zosuquidar.
Caption: Workflow for establishing and characterizing a drug-resistant cell line model.
Caption: Simplified PI3K/Akt/NF-κB signaling pathway involved in P-gp expression.
References
- 1. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Zosuquidar Trihydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Zosuquidar Trihydrochloride in DMSO and water. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Solubility Data
The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes the reported solubility data in DMSO and water.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 1 - 127 | 1.57 - 199.37 | Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility. |
| Water | 5 - 28 | 7.85 - 43.95 | Sonication may be required to achieve complete dissolution. |
Note: The molecular weight of this compound is 636.99 g/mol .
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For most in vitro applications, a stock solution in DMSO is recommended due to its higher solubility. A common protocol is to prepare a 2 mM stock solution in DMSO. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer of choice.
Q2: What is the recommended storage condition for this compound powder and its stock solutions?
A2: The solid powder should be stored at -20°C. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: Why is my this compound not dissolving completely in DMSO?
A3: Several factors can affect the dissolution of this compound in DMSO:
-
Moisture: DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound. Always use fresh, anhydrous DMSO.
-
Sonication: Sonication can help break down powder aggregates and facilitate dissolution.
-
Warming: Gently warming the solution to 37°C may aid in dissolution.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is reported to be unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments. If you need to use an aqueous working solution, prepare it fresh on the day of the experiment and do not store it for more than a day.
Troubleshooting Guide
Encountering solubility issues? Follow this step-by-step guide to troubleshoot common problems.
Experimental Protocols
Preparation of a 2 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 2 mM solution, you would need 1.274 mg of the compound (Molecular Weight: 636.99 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the vial briefly to mix the contents. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once the solution is clear, it is ready for use. For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Zosuquidar Stock Solution: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable Zosuquidar stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of Zosuquidar in your experiments.
Troubleshooting and FAQs
This section addresses common issues that may arise during the preparation and storage of Zosuquidar stock solutions.
Q1: My Zosuquidar powder is not dissolving completely in the recommended solvent. What should I do?
A1: Ensure you are using a high-purity, anhydrous grade solvent, as moisture can affect solubility.[1] Gentle warming and vortexing or sonication can aid dissolution.[2][3][4] If the compound still does not dissolve, you may be exceeding its solubility limit. Refer to the solubility data table below to ensure you are using an appropriate concentration for your chosen solvent.
Q2: I observed precipitation in my Zosuquidar stock solution after storing it at -20°C. Is the solution still usable?
A2: Precipitation upon freezing is a common issue. Before each use, it is crucial to bring the stock solution to room temperature and ensure that all precipitate has redissolved. This can be facilitated by gentle vortexing or brief sonication. If the precipitate does not redissolve completely, the concentration of your solution may no longer be accurate, and it is advisable to prepare a fresh stock solution. To minimize this issue, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: How long can I store my Zosuquidar stock solution?
A3: Zosuquidar solutions are known to be unstable.[2][5] For optimal results, it is strongly recommended to prepare solutions fresh before use.[2][5] If storage is necessary, aliquots of stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][3] Aqueous solutions are not recommended for storage beyond one day.[6]
Q4: I've noticed that the effective concentration of Zosuquidar in my cell-based assays is lower than expected. What could be the cause?
A4: Zosuquidar is a lipophilic compound and has a tendency to adsorb to plastic and glass surfaces.[7][8] This can lead to a decrease in the actual concentration of the compound in your experimental setup. To mitigate this, consider using low-adhesion microplates and pipette tips. It is also good practice to prepare dilutions immediately before use and to minimize transfer steps.
Q5: Can I prepare a high-concentration stock solution of Zosuquidar in an aqueous buffer?
A5: Zosuquidar is sparingly soluble in aqueous buffers.[6] To achieve a higher concentration in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute this stock solution with the aqueous buffer of your choice.[6] Be aware that the final concentration in the aqueous buffer will be limited by the compound's aqueous solubility to avoid precipitation.
Quantitative Data Summary
The following table summarizes the solubility and storage information for Zosuquidar.
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 127 mg/mL (199.37 mM) | [1] |
| 50 mM | [9] | |
| 100 mg/mL (189.54 mM) | [3] | |
| 20 mg/mL | [4] | |
| Solubility in Ethanol | Approx. 10 mg/mL | [6] |
| Insoluble (formulation dependent) | [1] | |
| Solubility in Dimethyl Formamide | Approx. 10 mg/mL | [6] |
| Solubility in Water | 23 mg/mL (with preparation) | [1] |
| 5 mg/mL (with sonication) | [2] | |
| 4 mg/mL (with warming) | [4] | |
| Storage of Solid Compound | -20°C for ≥ 4 years | [6] |
| Storage of Stock Solutions | In DMSO: | |
| 1 month at -20°C | [1][3] | |
| 1 year at -80°C | [1] | |
| Aqueous solutions: | ||
| Not recommended for more than one day | [6] |
Experimental Protocol: Preparation of a 10 mM Zosuquidar Stock Solution in DMSO
This protocol details the steps for preparing a commonly used 10 mM stock solution of Zosuquidar in DMSO.
Materials:
-
Zosuquidar trihydrochloride (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of Zosuquidar powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Zosuquidar: Accurately weigh the required amount of Zosuquidar powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 636.99 g/mol ), you would need 6.37 mg of Zosuquidar.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Zosuquidar powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: For long-term storage and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Workflow for Preparing Zosuquidar Stock Solution
Caption: Workflow for the preparation of a stable Zosuquidar stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), powder, p-Glycoprotein inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
Zosuquidar degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zosuquidar in cell culture media. The information provided addresses common issues related to the stability and handling of zosuquidar to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My zosuquidar treatment is showing inconsistent or lower-than-expected efficacy. What could be the cause?
A1: Inconsistent or reduced efficacy of zosuquidar is frequently due to its low concentration in the cell culture medium, primarily caused by significant nonspecific adsorption to laboratory plastics and glassware.[1][2] Zosuquidar is a highly lipophilic compound, which leads to its adherence to surfaces, thereby lowering its effective concentration available to the cells.[3] Additionally, zosuquidar solutions are known to be unstable, and fresh preparation is highly recommended for optimal results.[4][5]
Q2: What is the recommended method for preparing zosuquidar stock solutions?
A2: Zosuquidar stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] For example, a 10 mM stock solution can be made in DMSO and should be stored in aliquots at -20°C or -80°C.[3] It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of zosuquidar.[1][6]
Q3: How stable are zosuquidar stock solutions in DMSO?
A3: When stored properly, zosuquidar stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q4: How should I prepare working solutions of zosuquidar in cell culture media?
A4: Due to zosuquidar's tendency to adsorb to surfaces, conventional serial dilutions in aqueous-based cell culture media can lead to a significant loss of the compound.[2] A more reliable method is to directly spike the cell culture medium with a concentrated stock solution of zosuquidar in an organic solvent like methanol or DMSO to achieve the final desired concentration.[7][8] This "spiking" method minimizes the contact time of the concentrated compound with plastic surfaces during dilution steps.
Q5: Is there evidence of chemical degradation of zosuquidar in cell culture media?
A5: While the primary cause of concentration loss is adsorption, several sources indicate that zosuquidar solutions are generally unstable, suggesting that chemical degradation may also occur.[4][5] However, specific degradation pathways and kinetics in cell culture media have not been extensively documented in the available literature. To mitigate potential chemical degradation, it is strongly recommended to prepare working solutions fresh for each experiment.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with zosuquidar.
Issue 1: High variability between replicate wells.
-
Possible Cause: Non-uniform adsorption of zosuquidar to the wells of the cell culture plate.
-
Troubleshooting Steps:
-
Pre-treatment of plates: Consider pre-incubating the plates with a solution containing a low concentration of bovine serum albumin (BSA) or polysorbate 20 (Tween-20) to block nonspecific binding sites.
-
Standardize solution addition: Ensure that the zosuquidar working solution is added to all wells in a consistent manner and at the same time.
-
Use low-binding plates: If the problem persists, switching to low-adsorption tissue culture plates may be beneficial.
-
Issue 2: IC50 value for zosuquidar is much higher than reported in the literature.
-
Possible Cause: The actual concentration of zosuquidar in your assay is significantly lower than the nominal concentration due to adsorption.
-
Troubleshooting Steps:
-
Verify solution preparation: Confirm that you are using the recommended "spiking" method rather than serial dilutions to prepare your working solutions.[8]
-
Include organic solvents: The presence of a small percentage of an organic solvent like methanol or DMSO in the final culture medium can reduce adsorption. For example, studies have shown that 25% methanol can significantly decrease nonspecific zosuquidar adsorption.[2]
-
Quantify zosuquidar concentration: If possible, use an analytical method like HPLC to measure the actual concentration of zosuquidar in your cell culture medium at the beginning and end of your experiment.
-
Issue 3: Zosuquidar appears to have cytotoxic effects at concentrations expected to be non-toxic.
-
Possible Cause: While zosuquidar itself has shown low cytotoxicity at effective P-gp inhibitory concentrations, the solvent used for the stock solution (e.g., DMSO) can be toxic to some cell lines at higher concentrations.[1]
-
Troubleshooting Steps:
-
Solvent control: Always include a vehicle control group in your experiments that are treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of zosuquidar used.
-
Minimize solvent concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%.
-
Data Summary Tables
Table 1: Stability of Zosuquidar Stock Solutions in DMSO
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 2: Effect of Additives on Nonspecific Zosuquidar Adsorption in HEPES HBSS (pH 7.4)
| Additive | Concentration | Zosuquidar Adsorption (%) | Reference |
| Methanol | 25% | 2.19 ± 6.71 | [8] |
| Polysorbate 20 | 50 µM | Significantly Reduced | [8] |
| Bovine Serum Albumin (BSA) | 0.05% | Significantly Reduced | [8] |
Experimental Protocols
Protocol 1: Preparation of Zosuquidar Stock Solution
-
Materials: Zosuquidar powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of zosuquidar powder. b. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. If necessary, use an ultrasonic bath to aid dissolution.[1] d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Zosuquidar Working Solution in Cell Culture Medium (Spiking Method)
-
Materials: Zosuquidar stock solution (from Protocol 1), pre-warmed complete cell culture medium.
-
Procedure: a. Calculate the volume of the zosuquidar stock solution needed to achieve the final desired concentration in your total volume of cell culture medium. b. Directly add (spike) the calculated volume of the stock solution into the pre-warmed cell culture medium. c. Mix thoroughly by gentle inversion or swirling. d. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for inconsistent zosuquidar efficacy.
Caption: Recommended workflow for zosuquidar solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Non-specific binding of Zosuquidar to lab plastics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific binding of Zosuquidar to laboratory plastics.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay results with Zosuquidar are inconsistent and show lower than expected activity. Could this be related to non-specific binding?
A1: Yes, inconsistent or lower-than-expected results with Zosuquidar in cell-based assays can be a significant indicator of non-specific binding to lab plastics and glassware.[1][2] Zosuquidar is a hydrophobic and basic compound that has a known tendency to adsorb to surfaces, particularly in aqueous solutions.[2][3] This adsorption can lead to a significant reduction in the actual concentration of Zosuquidar in your experimental medium, thereby affecting the accuracy and reproducibility of your results.[2][3]
Q2: To what types of labware does Zosuquidar bind?
A2: Zosuquidar has been shown to adsorb to various common laboratory equipment, including both plastic and glass surfaces.[2] Preliminary studies have demonstrated that when Zosuquidar is diluted in aqueous solutions, the quantifiable concentration is often lower than the theoretical concentration, a phenomenon attributed to its adsorption to the surfaces of labware such as glass HPLC vials and plastic cell culture plates.[1][2][4]
Q3: What factors influence the non-specific binding of Zosuquidar?
A3: Several factors can influence the extent of Zosuquidar's non-specific binding:
-
Solvent Composition: Adsorption is most pronounced in purely aqueous solutions. The presence of organic solvents like methanol or Dimethyl Sulfoxide (DMSO) can significantly reduce binding.[1][5]
-
pH of the Solution: The pH of the buffer can affect the charge state of Zosuquidar and its tendency to adsorb. Lowering the pH has been shown to decrease adsorption.[1]
-
Presence of Surfactants and Proteins: The addition of surfactants like Polysorbate 20 or proteins such as bovine serum albumin (BSA) can also mitigate non-specific binding.[1][3]
-
Concentration of Zosuquidar: The percentage of adsorption can be concentration-dependent.[5]
Q4: Are there specific types of plastic that are more or less prone to Zosuquidar binding?
A4: While the provided research primarily focuses on strategies to prevent binding rather than comparing different plastic types, it is a general principle in lab work that the hydrophobicity of the plastic can influence the binding of hydrophobic compounds. Polypropylene, a common lab plastic, is known to be hydrophobic and can lead to the adsorption of macromolecules. For critical experiments, it may be beneficial to test different types of "low-binding" microplates or tubes, although their efficacy can vary depending on the compound.[6][7] One study investigating Zosuquidar recovery used low-binding tubes for sample processing.[4]
Troubleshooting Guides
Problem: Inconsistent IC50 values for Zosuquidar in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of Zosuquidar to labware | 1. Incorporate an organic solvent: Prepare Zosuquidar dilutions in a buffer containing a minimal concentration of an organic solvent like methanol or DMSO (e.g., starting with 25% methanol) to reduce adsorption.[1][5] 2. Adjust the pH: If compatible with your experimental system, consider using a buffer with a lower pH (e.g., pH 6.5) to decrease binding.[1] 3. Add a surfactant or protein: Supplement your media with a low concentration of Polysorbate 20 or 0.05% BSA to block non-specific binding sites.[1][3] 4. Use a "spike" method for dilutions: Instead of conventional serial dilutions where the compound is transferred between multiple plastic wells, prepare a concentrated stock and spike it directly into the final assay plate to minimize surface contact.[2] |
| Degradation of Zosuquidar | 1. Check storage conditions: Ensure Zosuquidar stock solutions are stored correctly (as per the manufacturer's instructions) to prevent degradation. 2. Prepare fresh dilutions: Always prepare fresh working dilutions of Zosuquidar for each experiment from a concentrated stock. |
Problem: Low recovery of Zosuquidar in analytical measurements (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Adsorption to vials and tips during sample preparation | 1. Pre-condition labware: Pre-rinsing pipette tips and vials with a solution containing an organic solvent or a surfactant before handling the Zosuquidar solution may help to reduce binding. 2. Use low-binding labware: Utilize polypropylene or other plasticware specifically treated to reduce protein and small molecule binding.[4] 3. Optimize sample diluent: Dilute samples in a mobile phase-like solution containing a sufficient percentage of organic solvent immediately before analysis. |
| Inaccurate standard curve | 1. Prepare standards in a matching matrix: Ensure that the standards for your calibration curve are prepared in the same buffer/media as your experimental samples, including any additives used to prevent binding. This accounts for any matrix effects. |
Data on Zosuquidar Adsorption
The following tables summarize the quantitative data on Zosuquidar adsorption under various experimental conditions.
Table 1: Effect of Organic Solvents on Zosuquidar Adsorption in HEPES HBSS (pH 7.4)
| Organic Solvent | Concentration (%) | Zosuquidar Adsorption (%) |
| Methanol | 25 | 2.19 ± 6.71 |
| DMSO | 50 | Below zero (-5.9 ± 1.1) |
Data from experiments assessing the adsorption of 500 nM Zosuquidar after 24 hours of equilibration.[1][3]
Table 2: Effect of pH on Zosuquidar Adsorption
| Buffer | pH | Zosuquidar Adsorption (%) |
| HEPES HBSS | 7.4 | High (similar to pure water) |
| MES HBSS | 6.5 | Decreased |
| Maleic Acid | 6.5 | Decreased |
| Ammonium Acetate | 4.5 | Decreased |
Qualitative summary based on reported trends.[1][3]
Table 3: Effect of Additives on Zosuquidar Adsorption in HEPES HBSS (pH 7.4)
| Additive | Concentration | Zosuquidar Adsorption (%) |
| Polysorbate 20 | 0.1 - 50 µM | Concentration-dependent decrease |
| Bovine Serum Albumin (BSA) | 0.05% | Reduced adsorption |
Qualitative summary based on reported trends.[1][3]
Experimental Protocols
Protocol 1: Assessment of Zosuquidar Adsorption to Labware
This protocol provides a method to quantify the non-specific binding of Zosuquidar to labware surfaces.
Materials:
-
Zosuquidar stock solution (e.g., 10 or 20 mM in methanol or DMSO)
-
Aqueous buffer (e.g., HEPES HBSS, pH 7.4)
-
Organic solvent (methanol or DMSO)
-
2 mL glass or plastic vials
-
HPLC with fluorescence detection (HPLC-FL)
Procedure:
-
Prepare a working solution of Zosuquidar (e.g., 100 µM) in methanol or DMSO.
-
In a series of vials, add 995 µL of the aqueous buffer to be tested.
-
Spike 5 µL of the 100 µM Zosuquidar working solution into each vial to achieve a final theoretical concentration of 500 nM.
-
For a control group, prepare a similar dilution in a water-organic solvent mixture (e.g., 50% methanol) where adsorption is minimal.
-
Equilibrate the samples for 24 hours at ambient temperature.
-
Analyze the concentration of free Zosuquidar in the supernatant of each vial using a validated HPLC-FL method.
-
Calculate the percentage of adsorption by comparing the measured concentration in the aqueous buffer to the concentration in the control (minimal binding) solution.
This protocol is adapted from the methodology described in the cited literature.[1][3]
Visualizations
Caption: Workflow for assessing Zosuquidar adsorption.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 7. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zosuquidar Concentration for P-gp Inhibition
Welcome to the technical support center for optimizing Zosuquidar concentration in P-glycoprotein (P-gp) inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Zosuquidar in in vitro P-gp inhibition assays?
A1: The effective concentration of Zosuquidar for P-gp inhibition in cell culture models typically ranges from 50 nM to 100 nM.[1][2] At these concentrations, Zosuquidar has been shown to effectively modulate P-gp-mediated drug resistance in various cell lines.[1][2] For complete reversal of resistance in highly resistant cell lines, concentrations of 0.1 µM to 0.5 µM may be required.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare Zosuquidar solutions to avoid experimental variability?
A2: Zosuquidar has a high tendency for non-specific adsorption to laboratory plastics, which can significantly impact the actual concentration in your experiment and lead to variability. To mitigate this, it is recommended to use a "spiking" method for preparing your final working solutions. Instead of performing serial dilutions in aqueous buffers, add Zosuquidar directly to the cell compartment from a concentrated stock solution prepared in a solvent like methanol or DMSO.[4][5]
Q3: Is Zosuquidar cytotoxic to cells?
A3: Zosuquidar generally exhibits low cytotoxicity at concentrations effective for P-gp inhibition. The IC50 for Zosuquidar alone in various drug-sensitive and multidrug-resistant (MDR) cell lines is typically in the micromolar range (6 µM to 16 µM).[3][6] However, it is crucial to determine the cytotoxicity of Zosuquidar in your specific cell line at the intended experimental concentrations using a viability assay such as MTT or LDH release.[3][7]
Q4: How can I confirm that Zosuquidar is effectively inhibiting P-gp in my experiment?
A4: P-gp inhibition can be functionally verified using several assays. A common method is to measure the retention of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[1][8] Increased intracellular fluorescence in the presence of Zosuquidar indicates successful P-gp inhibition. Another approach is to perform a P-gp ATPase activity assay, where inhibition of ATP hydrolysis by Zosuquidar can be quantified.[3][9]
Q5: Does Zosuquidar inhibit other ATP-binding cassette (ABC) transporters besides P-gp?
A5: Zosuquidar is known to be a potent and selective P-gp inhibitor.[1][10] It does not significantly inhibit other ABC transporters like MRP-1, MRP-2, or BCRP at concentrations typically used for P-gp inhibition.[1] However, at higher concentrations (above 1 µM), some weak inhibition of organic cation transporters (OCTs) has been observed, which should be considered when working with substrates of these transporters.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Non-specific adsorption of Zosuquidar to labware. | Prepare Zosuquidar working solutions by "spiking" from a concentrated stock directly into the assay plate.[4][5] Consider using low-adhesion plastics. |
| Incomplete reversal of drug resistance | Suboptimal Zosuquidar concentration. | Perform a dose-response experiment to determine the optimal Zosuquidar concentration for your specific cell line and the co-administered drug. Concentrations may need to be increased for highly resistant cell lines.[3] |
| Zosuquidar is a competitive inhibitor. | The concentration of the P-gp substrate (the drug you are testing) can influence the effectiveness of Zosuquidar. Consider this interaction when designing your experiment.[8] | |
| Observed cytotoxicity | Zosuquidar concentration is too high. | Determine the maximum non-toxic concentration of Zosuquidar for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH).[3][7] Ensure the incubation time is appropriate. |
| Synergistic toxicity with the co-administered drug. | Evaluate the cytotoxicity of the drug combination at various concentrations to identify a non-toxic window for your experiment. | |
| No significant increase in substrate retention (e.g., Rhodamine 123, Calcein-AM) | Low P-gp expression in the cell line. | Confirm P-gp expression in your cell line using methods like Western blot or flow cytometry with a P-gp specific antibody (e.g., UIC2).[11][12] |
| Incorrect assay protocol. | Ensure the substrate concentration and incubation times are optimized for your cell line. Review the detailed experimental protocols provided below. |
Quantitative Data Summary
Table 1: Effective Concentrations of Zosuquidar for P-gp Inhibition
| Application | Cell Line(s) | Effective Concentration Range | Reference(s) |
| In vitro P-gp modulation | Various cell culture models | 50 - 100 nM | [1][2] |
| Reversal of drug resistance | P388/ADR, MCF7/ADR, 2780AD | 0.1 - 0.5 µM | [3] |
| P-gp inhibition in leukemia cells | K562/DOX, HL60/DNR | 0.3 µM | [12][13] |
| Intracellular Ca2+ measurement | L1210, SKM-1/vcr, MOLM-13/vcr | 250 - 500 nM | [8] |
| In vivo P-gp inhibition (plasma concentration) | Human patients | >200 µg/L for maximal inhibition | [2] |
Table 2: In Vitro Cytotoxicity of Zosuquidar
| Cell Line(s) | IC50 Range | Incubation Time | Reference(s) |
| CCRF-CEM, CEM/VLB100, P388, P388/ADR, MCF7, MCF7/ADR, 2780, 2780AD | 6 - 16 µM | 72 hours | [3][6] |
| K562, HL60 and resistant variants | >50 µM | 48 hours | [12] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase at the end of the experiment.
-
Drug Incubation: After allowing the cells to adhere (typically 24 hours), add Zosuquidar and/or the chemotherapeutic agent at various concentrations. Incubate for the desired period (e.g., 48-72 hours).[3][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 2-propanol/0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at a test wavelength of 570 nm and a reference wavelength of 630 nm using a microplate reader.[3]
P-gp ATPase Assay
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Assay Reaction: Incubate 8-10 µg of membrane protein in a 96-well plate with assay buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.[3] Include an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).[3]
-
Zosuquidar and Controls: Add Zosuquidar at the desired concentrations. Include a control with 1 mM sodium vanadate to determine the vanadate-sensitive (P-gp specific) ATPase activity.[3]
-
Incubation: Incubate the plate at 37°C for 90 minutes.[3]
-
Phosphate Detection: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method (e.g., malachite green-based reagent). Read the absorbance at 690 nm.[3]
-
Calculation: Calculate the P-gp ATPase activity as the difference between the total ATPase activity and the activity in the presence of vanadate.
Calcein-AM Retention Assay (Flow Cytometry)
-
Cell Preparation: Harvest and resuspend cells to a concentration of 5 x 10^5 cells/mL in a phenol-free medium.[8]
-
Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar (e.g., 0.25-0.50 µM) for 45 minutes at 37°C in the dark.[8]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an additional 5-10 minutes.[8]
-
Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular Calcein-AM.[8]
-
Flow Cytometry Analysis: Analyze the intracellular calcein fluorescence using a flow cytometer. An increase in fluorescence in Zosuquidar-treated cells compared to untreated cells indicates P-gp inhibition.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
How to avoid Zosuquidar precipitation in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the precipitation of Zosuquidar in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and why is its solubility in aqueous buffers a concern?
A1: Zosuquidar (also known as LY335979) is a potent inhibitor of P-glycoprotein (P-gp), a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance.[1] For experimental use, especially in cell-based assays and in vivo studies, it is crucial to have Zosuquidar fully dissolved in a physiologically compatible aqueous buffer. However, Zosuquidar is sparingly soluble in aqueous solutions, which can lead to precipitation and inaccurate experimental results.[2]
Q2: What are the main factors that contribute to Zosuquidar precipitation in aqueous buffers?
A2: Several factors can cause Zosuquidar to precipitate out of an aqueous solution:
-
Low aqueous solubility: Zosuquidar is inherently a lipophilic molecule with limited solubility in water.[3]
-
pH of the buffer: The pH of the aqueous buffer can significantly impact the solubility of Zosuquidar, which is a weak base.[3]
-
High concentration: Attempting to prepare aqueous solutions at too high a concentration will likely result in precipitation.
-
Improper dissolution method: Directly adding solid Zosuquidar to an aqueous buffer is not recommended and will likely lead to precipitation.[2]
-
Adsorption to surfaces: Zosuquidar has a tendency to adsorb to plastic and glass surfaces, which can reduce the effective concentration in your solution.[3]
Q3: What solvents are recommended for dissolving Zosuquidar before dilution in an aqueous buffer?
A3: Zosuquidar is soluble in several organic solvents. The most commonly recommended are Dimethyl sulfoxide (DMSO) and ethanol.[2] It is advised to first prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous buffer of choice.
Troubleshooting Guide
Issue: I observed a precipitate after diluting my Zosuquidar stock solution into my aqueous buffer.
Possible Causes and Solutions:
-
Concentration is too high: The final concentration of Zosuquidar in your aqueous buffer may be above its solubility limit.
-
Solution: Try preparing a more dilute aqueous solution. Refer to the solubility data table below for guidance.
-
-
Insufficient organic solvent: The percentage of the initial organic solvent in the final aqueous solution may be too low to maintain Zosuquidar's solubility.
-
Solution: While keeping the organic solvent concentration as low as possible to avoid off-target effects, ensure it is sufficient to maintain solubility. A common starting point is a 1:2 ratio of ethanol to PBS.[2]
-
-
pH of the aqueous buffer: The pH of your buffer might not be optimal for Zosuquidar solubility.
-
Solution: While the optimal pH range is not extensively documented in the provided search results, it is a critical factor for weak bases.[3] Consider testing a small range of physiologically acceptable pH values for your buffer.
-
-
Inadequate mixing: The Zosuquidar stock solution may not have been adequately mixed into the aqueous buffer upon dilution.
-
Solution: Ensure thorough mixing by vortexing or gentle agitation after diluting the stock solution.
-
Issue: My experimental results are inconsistent, and I suspect a problem with my Zosuquidar solution.
Possible Causes and Solutions:
-
Precipitation over time: Zosuquidar may precipitate out of the aqueous solution over time, even if it appears dissolved initially.
-
Adsorption to labware: Zosuquidar can adsorb to the surfaces of plastic and glass labware, leading to a lower effective concentration.[3]
-
Solution: Consider using low-adhesion microplates or tubes. Pre-rinsing the labware with the experimental buffer may help to saturate non-specific binding sites.
-
Quantitative Data Summary
The following table summarizes the solubility of Zosuquidar (hydrochloride and trihydrochloride forms) in various solvents, as reported by different suppliers.
| Compound Form | Solvent | Solubility | Source |
| Zosuquidar (hydrochloride) | Ethanol, DMSO, Dimethyl formamide | ~10 mg/mL | [2] |
| Zosuquidar (hydrochloride) | 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [2] |
| Zosuquidar trihydrochloride | DMSO | Soluble to 50 mM | |
| This compound | Water | 23 mg/mL | [5] |
| Zosuquidar hydrochloride | Water | 4 mg/mL (warmed) | [6] |
| Zosuquidar | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [7] |
| Zosuquidar | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [7] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of Zosuquidar
This protocol is a general guideline. The final concentrations and solvent ratios should be optimized for your specific experimental needs.
Materials:
-
Zosuquidar (hydrochloride or trihydrochloride) solid
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of solid Zosuquidar in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL or 50 mM). c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. This is your stock solution.
-
Dilute to the Final Aqueous Concentration: a. Add the desired volume of your aqueous buffer to a new sterile tube. b. While vortexing the aqueous buffer, add the required volume of the Zosuquidar stock solution dropwise to achieve your final desired concentration. c. Continue to vortex for a short period to ensure thorough mixing.
-
Final Preparation and Use: a. Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used. b. It is recommended to use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of Zosuquidar for more than one day.[2]
Visualizations
Caption: Factors leading to Zosuquidar precipitation and avoidance strategies.
Caption: Recommended workflow for preparing Zosuquidar aqueous solutions.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥98% (HPLC), powder, p-Glycoprotein inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Zosuquidar experiments
Welcome to the Zosuquidar technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zosuquidar in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and what is its primary mechanism of action?
Zosuquidar (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 (also known as MDR1) gene.[1] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2] Zosuquidar acts by competitively binding to P-gp, with a high affinity (Ki of approximately 59-60 nM), thereby blocking the efflux of P-gp substrates.[3][4][5] This inhibition restores the sensitivity of MDR cancer cells to chemotherapeutic drugs.[4]
Q2: My results with Zosuquidar are inconsistent. What are the common causes?
Inconsistent results in Zosuquidar experiments can arise from several factors:
-
Nonspecific Adsorption: Zosuquidar is known to adsorb to plastic and glass surfaces of laboratory equipment, especially in aqueous solutions. This can lead to a lower effective concentration of the inhibitor in your assay than intended.[6]
-
Off-Target Effects: While highly selective for P-gp, at higher concentrations (typically in the micromolar range), Zosuquidar has been shown to weakly inhibit other transporters, such as Organic Cation Transporter 1 (OCT1).[7] This could influence the net intracellular accumulation of compounds that are substrates for both P-gp and OCT1.
-
Cell Line Variability: The expression and activity of P-gp can vary significantly between different cell lines and even within the same cell line over time and under different culture conditions. The presence of other MDR mechanisms can also contribute to variability.
-
Experimental Protocol Deviations: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results.
-
Zosuquidar Degradation: Improper storage or handling of Zosuquidar can lead to its degradation, reducing its potency.
Q3: How can I minimize the nonspecific adsorption of Zosuquidar to labware?
To mitigate the nonspecific binding of Zosuquidar, consider the following strategies:
-
Use of Organic Solvents in Stock Solutions: Prepare stock solutions of Zosuquidar in organic solvents like DMSO or methanol.[6]
-
Spiking Method for Dilutions: Instead of performing serial dilutions in aqueous buffers, add a small volume of a concentrated Zosuquidar stock solution directly to the experimental well (a "spiking" method) to achieve the desired final concentration.[6]
-
Inclusion of Surfactants: The presence of a low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 20, in the assay buffer can help to reduce the adsorption of Zosuquidar.
-
Pre-coating of Labware: For critical experiments, pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) may be beneficial.
Q4: Are there any recently discovered mechanisms of action for Zosuquidar that could affect my experiments?
Yes, a recent study has shown that Zosuquidar can induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1) in cancer cells. This novel mechanism is independent of its P-gp inhibitory activity and could have implications for immunotherapy research. If your experiments involve the PD-1/PD-L1 axis, this finding should be taken into consideration when interpreting your results.
Troubleshooting Guides
P-glycoprotein (P-gp) Inhibition Assays (e.g., Rhodamine 123 or Calcein-AM Efflux)
Issue: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Incomplete washing of extracellular fluorescent dye.
-
Solution: Increase the number and rigor of washing steps after dye loading. Ensure complete removal of the supernatant without disturbing the cell monolayer.
-
Possible Cause: Spontaneous hydrolysis of Calcein-AM.
-
Solution: Prepare the Calcein-AM working solution immediately before use and protect it from light.
-
Possible Cause: Low P-gp expression in the "high-expressing" control cell line.
-
Solution: Regularly verify P-gp expression levels in your cell lines using methods like Western blotting or flow cytometry with a P-gp specific antibody.
Issue: Zosuquidar shows lower than expected potency (high IC50 value).
-
Possible Cause: Nonspecific adsorption of Zosuquidar.
-
Solution: Implement the strategies described in FAQ Q3, such as using the "spiking" method for dilution.
-
Possible Cause: The substrate used is also transported by other efflux pumps that are not inhibited by Zosuquidar.
-
Solution: Use cell lines that predominantly express P-gp as the mechanism of resistance. Alternatively, use a combination of inhibitors to block other transporters if their presence is known.
Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate. Avoid using the outer wells of the plate, which are more prone to evaporation.
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or isopropanol), ensure thorough mixing by pipetting up and down or using a plate shaker until all purple crystals are dissolved.
Issue: Zosuquidar alone shows significant cytotoxicity.
-
Possible Cause: Zosuquidar can exhibit intrinsic cytotoxicity at higher concentrations (typically in the micromolar range).[4]
-
Solution: Determine the IC50 of Zosuquidar alone in your cell line to identify a non-toxic concentration range for use in combination studies.
P-gp ATPase Activity Assay
Issue: Low basal ATPase activity.
-
Possible Cause: Poor quality of P-gp-containing membrane preparations.
-
Solution: Use a validated source for P-gp membranes or optimize your membrane preparation protocol to ensure high P-gp enrichment and activity.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of ATP and Mg2+ in your assay buffer. Ensure the assay is performed at the recommended temperature (typically 37°C).[4]
Issue: No stimulation of ATPase activity with a known P-gp substrate.
-
Possible Cause: The substrate concentration is not optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the substrate for stimulating ATPase activity.
Quantitative Data Summary
The following tables summarize key quantitative data for Zosuquidar from various sources.
Table 1: Zosuquidar Inhibitory Potency
| Parameter | Value | Assay Conditions | Reference |
| Ki | ~59-60 nM | Cell-free assay | [3][4][5] |
| IC50 | 24 nM | Digoxin transport in Caco-2 cells | [6] |
| IC50 | 40 nM | Rhodamine 123 transport in IPEC-J2 MDR1 cells | [6] |
| IC50 | 50 nM | Digoxin transport in IPEC-J2 MDR1 cells | [6] |
| IC50 | 70 nM | Abacavir transport in MDCKII-MDR1 cells | [6] |
Table 2: Intrinsic Cytotoxicity of Zosuquidar
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| CCRF-CEM | 6 | 72 hours | [3] |
| CEM/VLB100 | 7 | 72 hours | [3] |
| P388 | 15 | 72 hours | [3] |
| P388/ADR | 8 | 72 hours | [3] |
| MCF7 | 7 | 72 hours | [3] |
| MCF7/ADR | 15 | 72 hours | [3] |
| 2780 | 11 | 72 hours | [3] |
| 2780AD | 16 | 72 hours | [3] |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Inhibitor Treatment:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add pre-warmed serum-free medium containing different concentrations of Zosuquidar or a vehicle control.
-
Incubate for 60-120 minutes at 37°C to allow for dye efflux.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~529 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence of treated cells to the vehicle control.
-
Plot the normalized fluorescence against the Zosuquidar concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of Zosuquidar in combination with a chemotherapeutic agent.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment:
-
Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar.
-
Include controls for untreated cells, cells treated with Zosuquidar alone, and cells treated with the chemotherapeutic agent alone.
-
Incubate for a period appropriate for the chemotherapeutic agent's mechanism of action (typically 48-72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 values.
-
Visualizations
Caption: P-gp expression and inhibition signaling pathways.
Caption: General experimental workflow for Zosuquidar.
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Verapamil versus Zosuquidar: A Comparative Guide to P-glycoprotein Inhibition Efficiency
For researchers and professionals in drug development, overcoming multidrug resistance (MDR) is a critical challenge. P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary mediator of MDR, actively effluxing a wide range of chemotherapeutic agents from cancer cells. This guide provides an objective comparison of two P-gp inhibitors, the first-generation agent Verapamil and the third-generation inhibitor Zosuquidar, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction to P-gp Inhibitors
P-glycoprotein inhibitors, also known as MDR modulators, are compounds that block the efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered drugs. These inhibitors are categorized into three generations based on their specificity, potency, and toxicity profiles.
-
Verapamil , a phenylalkylamine calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity.[1] As a first-generation inhibitor, it is characterized by lower potency, requiring high concentrations that often lead to toxicity, and a lack of specificity, interacting with other transporters and cellular pathways.[1][2] Verapamil functions as both a substrate and an inhibitor of P-gp.[3]
-
Zosuquidar (LY335979) is a third-generation inhibitor developed specifically for its potent and selective P-gp modulation.[4] It exhibits high binding affinity, greater specificity for P-gp over other transporters, and a better therapeutic index compared to earlier generation inhibitors.[2] Zosuquidar is a competitive inhibitor that has been extensively evaluated in clinical trials as a chemosensitizing agent.[5][6][7]
Quantitative Comparison of Inhibition Efficiency
The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). Lower values for these parameters indicate higher potency.
| Inhibitor | Generation | Type of Inhibition | Ki (Binding Affinity) | IC50 | Cell Line / System | Reference |
| Zosuquidar | Third | Competitive | 59-60 nM | 50-100 nM | CEM/VLB100 cell membranes; various cell culture systems | [4][6][8] |
| Verapamil | First | Competitive/Non-competitive | 2.6 - 2.9 µM | 3.9 µM | P-gp vesicles | [9] |
| Verapamil | First | Not Specified | Not Specified | ~10 µM | Namalwa/MDR1 cells | [10] |
| Verapamil | First | Not Specified | Not Specified | 15 µM (for P-gp expression decrease) | K562/ADR cells | [11] |
Note: IC50 values can vary significantly depending on the cell line, P-gp expression levels, the substrate used in the assay, and the specific experimental conditions.[12]
Mechanisms of Action and Signaling Pathways
P-gp utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm. Inhibitors interfere with this process through various mechanisms.
P-gp Efflux Mechanism and Inhibition
Zosuquidar acts as a potent competitive inhibitor, directly blocking the substrate binding site within P-gp.[5][6] Verapamil has a more complex interaction, functioning as both a substrate and an inhibitor and has been shown to interact with P-gp in competitive, non-competitive, and allosteric manners.[3][13] Additionally, Verapamil can reduce P-gp expression at the transcriptional level over longer exposure times.[11]
Figure 1. Mechanism of P-gp drug efflux and inhibition by Zosuquidar and Verapamil.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to quantify P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 (R123). P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.[14][15][16]
Materials:
-
P-gp overexpressing cells (e.g., MCF7R, K562/ADR) and parental control cells.
-
Rhodamine 123 (R123) stock solution.
-
P-gp inhibitors: Verapamil, Zosuquidar.
-
Culture medium, PBS, Trypsin.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Inhibitor Pre-incubation: Treat cells with various concentrations of Verapamil or Zosuquidar for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
R123 Loading: Add R123 to each well to a final concentration of 5.25 µM.[15] Incubate for 30-40 minutes at 37°C in the dark.[14]
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.[14]
-
Efflux Period (Optional but recommended): Resuspend cells in fresh, R123-free medium (with or without inhibitors) and incubate for an additional 1-2 hours to measure efflux directly.[10]
-
Cell Lysis: Lyse the cells using 1% Triton-X solution.[14]
-
Fluorescence Measurement: Transfer the lysate to a new black plate and measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).[14]
-
Data Analysis: Normalize fluorescence to protein content or cell number. Calculate the increase in R123 accumulation in the presence of inhibitors compared to the control to determine P-gp inhibition and calculate IC50 values.[15]
Figure 2. Experimental workflow for the Rhodamine 123 efflux assay.
Calcein-AM Efflux Assay
This high-throughput assay uses Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent (Calcein) after being hydrolyzed by intracellular esterases. Active P-gp pumps Calcein-AM out before it can be hydrolyzed, resulting in low fluorescence. Inhibition of P-gp leads to Calcein-AM retention, hydrolysis, and a strong fluorescent signal.[12][17]
Materials:
-
P-gp overexpressing cells (e.g., K562MDR, MES-SA/Dx5).[12][18]
-
Calcein-AM stock solution.
-
P-gp inhibitors: Verapamil, Zosuquidar.
-
Culture medium, PBS.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed 5,000-25,000 cells per well in a 96-well plate and incubate for 24 hours.[14][17]
-
Treatment: Add the P-gp inhibitors (Verapamil or Zosuquidar) at various concentrations to the wells.
-
Calcein-AM Addition: Immediately add Calcein-AM to a final concentration of 1 µM.[14]
-
Incubation: Incubate the plate for 15-40 minutes at 37°C.[14][18]
-
Fluorescence Measurement: Measure the intracellular fluorescence directly in the plate reader (Excitation: ~485 nm, Emission: ~535 nm).[18] Washing is often not required as Calcein itself is not membrane-permeable and is well-retained.
-
Data Analysis: Determine the increase in fluorescence relative to untreated control cells to quantify P-gp inhibition and calculate IC50 values.
Figure 3. Workflow and logic of the Calcein-AM P-gp inhibition assay.
Conclusion
The comparison between Verapamil and Zosuquidar highlights the evolution of P-gp inhibitors.
-
Zosuquidar is demonstrably superior in terms of potency and specificity . Its affinity for P-gp is in the nanomolar range, orders of magnitude higher than Verapamil's micromolar affinity.[6][9] This allows for effective P-gp inhibition at concentrations that are less likely to cause off-target effects or toxicity.[2] As a third-generation inhibitor, it was specifically designed to overcome the limitations of earlier agents.
-
Verapamil , while a historically important tool for studying P-gp, is limited by its low potency and cardiotoxic side effects at concentrations required for effective in vivo P-gp inhibition.[1] Its dual role as a substrate and inhibitor, along with its effects on gene expression, complicates the interpretation of experimental results.[3][11]
For researchers selecting a P-gp inhibitor for in vitro or in vivo studies, Zosuquidar is the preferred choice for achieving potent and selective P-gp blockade. Verapamil may still be used as a benchmark control, but its limitations must be carefully considered in the experimental design and data interpretation.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xenotech.com [xenotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validating Zosuquidar's Impact on Drug Accumulation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zosuquidar's performance in inhibiting P-glycoprotein (P-gp) mediated drug efflux against other notable inhibitors. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex biological and experimental processes.
Zosuquidar, a third-generation P-glycoprotein (P-gp) inhibitor, has demonstrated significant potential in reversing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. By blocking the P-gp efflux pump, Zosuquidar increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. This guide evaluates the experimental evidence supporting Zosuquidar's effect on drug accumulation, drawing comparisons with other P-gp inhibitors, including the first-generation inhibitor Cyclosporin A and other third-generation inhibitors like Elacridar and Tariquidar.
Comparative Efficacy of P-gp Inhibitors
The effectiveness of P-gp inhibitors can be quantified by their ability to increase the cytotoxicity of chemotherapeutic drugs in MDR cancer cells. The following tables summarize the key data from comparative studies.
Table 1: Enhancement of Daunorubicin (DNR) Cytotoxicity in P-gp-Expressing Leukemia Cell Lines
This table presents the 50% inhibitory concentration (IC50) of Daunorubicin in various leukemia cell lines with and without the presence of P-gp inhibitors Zosuquidar and Cyclosporin A (CsA). A lower IC50 value indicates greater cytotoxicity.
| Cell Line | P-gp Inhibitor | DNR IC50 (µM) | Resistance Modifying Factor (RMF)¹ |
| K562/DOX | None | >50 | - |
| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | >45.5 | |
| CsA (2 µM) | 10.5 ± 1.6 | >4.8 | |
| HL60/DNR | None | >50 | - |
| Zosuquidar (0.3 µM) | 0.9 ± 0.2 | >55.6 | |
| CsA (2 µM) | 6.2 ± 1.1 | >8.1 | |
| K562/HHT40 | None | 0.8 ± 0.1 | - |
| Zosuquidar (0.3 µM) | 0.05 ± 0.01 | 16.0 | |
| CsA (2 µM) | 0.1 ± 0.02 | 8.0 | |
| K562/HHT90 | None | 1.5 ± 0.2 | - |
| Zosuquidar (0.3 µM) | 0.1 ± 0.03 | 15.0 | |
| CsA (2 µM) | 0.2 ± 0.04 | 7.5 |
¹Resistance Modifying Factor (RMF) is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor. Data adapted from a study on P-gp-expressing leukemia cell lines[1].
Table 2: Inhibition of P-gp Basal ATPase Activity
This table compares the potency of Zosuquidar, Elacridar, and Tariquidar in inhibiting the basal ATPase activity of P-gp, a key function for its efflux mechanism.
| P-gp Inhibitor | IC50 for ATPase Inhibition (nM) |
| Zosuquidar | 10 - 30 |
| Elacridar | 10 - 30 |
| Tariquidar | 10 - 30 |
Data from a study investigating the molecular mechanisms of P-gp inhibition[2]. The results indicate that all three third-generation inhibitors exhibit high potency in inhibiting P-gp's ATPase activity at nanomolar concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cell population.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add various concentrations of the chemotherapeutic agent (e.g., Daunorubicin) with or without the P-gp inhibitor (e.g., Zosuquidar, Cyclosporin A) to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (e.g., Zosuquidar) or a control vehicle for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, pre-warmed medium with or without the P-gp inhibitor and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the inhibitor to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the validation of Zosuquidar's effect.
Caption: P-gp mediated drug efflux and its inhibition by Zosuquidar.
Caption: Workflow for validating the efficacy of P-gp inhibitors.
Conclusion
The experimental data strongly support the role of Zosuquidar as a potent inhibitor of P-gp-mediated drug efflux. In comparative studies, Zosuquidar demonstrates superior efficacy in sensitizing MDR cancer cells to chemotherapeutic agents when compared to the first-generation inhibitor Cyclosporin A[1]. Furthermore, Zosuquidar, along with other third-generation inhibitors like Elacridar and Tariquidar, effectively inhibits the ATPase activity of P-gp at low nanomolar concentrations, highlighting their high potency[2]. The provided experimental protocols offer a standardized approach for researchers to validate these findings and further investigate the potential of Zosuquidar in overcoming multidrug resistance in cancer therapy. The visualized workflows and pathways serve as clear and concise guides to the complex processes involved in this critical area of research.
References
Zosuquidar: A Comparative Guide for P-gp Inhibitor Validation in Overexpressing vs. Parental Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Zosuquidar, a potent P-glycoprotein (P-gp) inhibitor, on P-gp overexpressing versus parental cell lines. The presented data and experimental protocols are designed to support researchers in validating Zosuquidar's efficacy in reversing multidrug resistance (MDR).
Unveiling the Role of Zosuquidar in Combating Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance in cancer cells.[1][2] It functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects.[2][3] Zosuquidar is a highly selective and potent P-gp inhibitor with a Ki of 59 nM, designed to counteract this resistance mechanism.[4][5] By blocking the P-gp transporter, Zosuquidar restores the sensitivity of resistant cells to various anticancer drugs.[6][7]
This guide will delve into the comparative experimental data that validates the action of Zosuquidar, providing a framework for its assessment using P-gp overexpressing cell lines and their corresponding parental, drug-sensitive counterparts.
Comparative Efficacy of Zosuquidar: Data Overview
The following tables summarize the quantitative data from studies evaluating the effectiveness of Zosuquidar in sensitizing P-gp overexpressing cells to chemotherapeutic agents compared to their parental counterparts.
Table 1: Zosuquidar's Effect on Daunorubicin (DNR) Cytotoxicity in Parental and P-gp Overexpressing Leukemia Cell Lines
| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM) | Resistance Modifying Factor (RMF) |
| K562 | Parental | DNR alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | DNR alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | DNR + 0.3 µM Zosuquidar | 1.1 ± 0.4 | > 45.5 |
| HL60 | Parental | DNR alone | 0.1 ± 0.0 | - |
| HL60/DNR | P-gp Overexpressing | DNR alone | 10.2 ± 1.2 | 102 |
| HL60/DNR | P-gp Overexpressing | DNR + 0.3 µM Zosuquidar | 0.2 ± 0.1 | 51 |
Data sourced from Tang R, et al. BMC Cancer. 2008.[7]
Table 2: Intrinsic Cytotoxicity of Zosuquidar
| Cell Line | P-gp Status | IC50 of Zosuquidar (µM) |
| CCRF-CEM | Parental | 6 |
| CEM/VLB100 | P-gp Overexpressing | 7 |
| P388 | Parental | 15 |
| P388/ADR | P-gp Overexpressing | 8 |
| MCF7 | Parental | 7 |
| MCF7/ADR | P-gp Overexpressing | 15 |
| 2780 | Parental | 11 |
| 2780AD | P-gp Overexpressing | 16 |
Data indicates that Zosuquidar alone exhibits cytotoxicity at micromolar concentrations.[4][5]
Key Experimental Protocols for Zosuquidar Validation
Accurate validation of Zosuquidar's activity relies on standardized experimental protocols. Below are detailed methodologies for essential assays.
Cell Viability (Cytotoxicity) Assay using MTT
This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 2 x 10^4 cells/well.[6]
-
Drug Incubation: Add varying concentrations of the chemotherapeutic agent (e.g., Daunorubicin) with or without a fixed concentration of Zosuquidar (e.g., 0.3 µM).[5][7] Incubate the plates for 72 hours.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The Resistance Modifying Factor (RMF) can be calculated by dividing the IC50 of the drug alone in resistant cells by the IC50 of the drug in the presence of Zosuquidar.
P-gp Activity Assay using Fluorescent Substrate Accumulation
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Preparation: Prepare a suspension of both parental and P-gp overexpressing cells.
-
Inhibitor Pre-incubation: Incubate the cells with or without Zosuquidar or another P-gp modulator like Cyclosporine A.[7]
-
Fluorescent Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or DiOC2(3), to the cell suspension.[7]
-
Incubation: Incubate the cells at 37°C to allow for substrate uptake and efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the P-gp overexpressing cells compared to the parental cells indicates active P-gp-mediated efflux. An increase in fluorescence in the presence of Zosuquidar demonstrates its inhibitory effect on P-gp.[6][8]
P-gp Expression Analysis by Flow Cytometry
This method quantifies the amount of P-gp protein on the cell surface.
-
Cell Staining: Incubate cells with a primary antibody specific to an external epitope of P-gp.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. An increased fluorescence signal in the resistant cell line compared to the parental line confirms P-gp overexpression.[6][8]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway involved in P-gp mediated multidrug resistance and a typical experimental workflow for validating Zosuquidar.
Caption: P-gp mediated multidrug resistance and Zosuquidar's point of intervention.
Caption: Experimental workflow for validating Zosuquidar's efficacy.
Conclusion
The presented data and protocols clearly demonstrate that the use of paired P-gp overexpressing and parental cell lines is a robust model for validating the efficacy of Zosuquidar. The significant reduction in the IC50 of chemotherapeutic agents in resistant cells upon co-treatment with Zosuquidar confirms its potent P-gp inhibitory activity and its potential to overcome multidrug resistance in a clinical setting. Researchers can utilize this guide to design and execute experiments that will reliably assess the therapeutic potential of Zosuquidar and other P-gp modulators.
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein | MDPI [mdpi.com]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Zosuquidar Treatment
Zosuquidar, a potent third-generation P-glycoprotein (P-gp, ABCB1) inhibitor, is a critical tool in overcoming multidrug resistance (MDR) in cancer research. To ensure the specificity of Zosuquidar's effects and to validate experimental findings, the use of appropriate negative controls is paramount. This guide provides a comparative overview of common negative control strategies for Zosuquidar treatment, complete with experimental data, detailed protocols, and visual workflows to aid researchers in designing robust and reliable studies.
Comparative Analysis of Negative Controls
The selection of a negative control is crucial for interpreting the outcomes of Zosuquidar experiments. The ideal negative control should isolate the P-gp inhibitory effect of Zosuquidar from other potential cellular responses. The following table summarizes the most common negative control strategies and their performance in key in vitro assays.
| Negative Control Strategy | Description | Typical Experimental Readout | Advantages | Limitations |
| Parental (Wild-Type) Cell Lines | Cell lines that do not overexpress P-gp, from which the P-gp-overexpressing resistant cell lines are derived (e.g., K562 vs. K562/DOX).[1][2] | High sensitivity to chemotherapeutic agents, minimal effect of Zosuquidar on drug sensitivity.[1] | Readily available, provides a direct genetic background comparison. | May have basal levels of P-gp expression, potential for other resistance mechanisms. |
| Vehicle Control | Treatment with the solvent used to dissolve Zosuquidar (e.g., DMSO) at the same final concentration used in the experimental group.[3] | No significant effect on cell viability or P-gp substrate efflux. | Essential for ruling out solvent-induced artifacts. | Does not control for off-target effects of the drug itself. |
| P-gp Knockout Cell Lines | Cell lines in which the ABCB1 gene has been genetically deleted using techniques like CRISPR/Cas9.[4][5] | Complete lack of P-gp function, Zosuquidar has no effect on the accumulation of P-gp substrates.[4] | Provides the most definitive negative control for P-gp involvement. | Can be time-consuming and expensive to generate, potential for off-target genetic modifications. |
| Structurally Unrelated P-gp Inhibitor | Use of another well-characterized but structurally different P-gp inhibitor (e.g., Verapamil, Cyclosporine A) for comparison.[1] | Allows for comparison of potency and specificity between different inhibitors. | Can help to confirm that the observed effect is due to P-gp inhibition. | Other inhibitors may have their own off-target effects. |
Quantitative Data Summary
The following tables present representative data from experiments utilizing negative controls in Zosuquidar studies.
Table 1: Comparative Cytotoxicity (IC50) of Daunorubicin (DNR)
| Cell Line | Treatment | Daunorubicin IC50 (µM) | Resistance Modifying Factor (RMF)¹ |
| HL60 (Parental) | Control | 0.05 ± 0.01 | - |
| Zosuquidar (0.3 µM) | 0.04 ± 0.01 | 1.25 | |
| HL60/DNR (P-gp Overexpressing) | Control | > 50 | - |
| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 |
¹RMF is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator. Data adapted from Tang et al., 2008.[1]
Table 2: Rhodamine 123 Efflux Inhibition
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Inhibition of Efflux |
| VeroE6 (Parental) | Control | Low | - |
| Zosuquidar | Low | Not Applicable | |
| VeroE6-Pgp-KO (Knockout) | Control | High | - |
| Zosuquidar | High | 0% |
Data concept adapted from Zhu et al., 2022.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of Zosuquidar on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Zosuquidar
-
Chemotherapeutic agent (e.g., Daunorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of Zosuquidar (e.g., 0.3 µM). Include a vehicle control group treated with the same concentration of the Zosuquidar solvent.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in each treatment group.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This protocol measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cell lines (or P-gp knockout cells)
-
Complete cell culture medium
-
Rhodamine 123
-
Zosuquidar
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without Zosuquidar (or a vehicle control) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C to allow for substrate loading.
-
Wash the cells with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates reduced efflux and therefore, inhibition of P-gp.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Zosuquidar negative control experiments.
Caption: P-gp mediated drug efflux and its inhibition by Zosuquidar.
References
- 1. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
Assessing the Reversibility of P-glycoprotein Inhibition: A Comparative Guide to Zosuquidar and Other Third-Generation Inhibitors
For researchers in drug development and oncology, understanding the duration of P-glycoprotein (P-gp) inhibition is critical for designing effective therapeutic strategies that overcome multidrug resistance (MDR). This guide provides a comparative assessment of the reversibility of P-gp inhibition by Zosuquidar, a potent third-generation inhibitor, alongside its counterparts, Tariquidar and Elacridar. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Executive Summary
Zosuquidar is a highly potent and selective P-gp inhibitor characterized by a reversible mechanism of action.[1] While direct quantitative data on the precise time course of P-gp activity recovery after Zosuquidar washout is not extensively published, clinical and preclinical studies consistently report a "direct reversible concentration-effect relationship".[1] In contrast, studies on Tariquidar show conflicting results regarding the duration of its inhibitory effect, with some in vitro data suggesting a prolonged inhibition of up to 22 hours, while in vivo studies indicate a more rapid decline in inhibition within hours. Data on the reversibility of Elacridar's P-gp inhibition is limited, though its use in preclinical models suggests a reversible action.
Comparative Analysis of P-gp Inhibition Reversibility
To facilitate a clear comparison, the following table summarizes the available data on the reversibility of P-gp inhibition for Zosuquidar, Tariquidar, and Elacridar. The lack of standardized washout protocols in published studies necessitates a qualitative and semi-quantitative comparison.
| Inhibitor | Reversibility Profile | Supporting Experimental Observations |
| Zosuquidar | Reversible | A direct reversible concentration-effect relationship has been observed in ex vivo assays using natural killer cells from patients.[1] Toxicities associated with Zosuquidar are also reported to be reversible.[2] Specific time-course data from in vitro washout experiments is not readily available in the public domain. |
| Tariquidar | Reversible (Conflicting Data on Duration) | In vivo PET imaging in humans showed that brain P-gp inhibition by Tariquidar peaked shortly after administration and significantly declined within 40 minutes, although moderate inhibition was still present after 3 hours. In contrast, some in vitro studies have reported that the inhibitory effect of Tariquidar can persist for up to 22 hours after the inhibitor is removed from the cell culture medium. |
| Elacridar | Presumed Reversible | While specific washout studies with time-course data are not widely published, its mechanism as a competitive inhibitor and its use in preclinical models to transiently enhance substrate drug delivery suggest a reversible mode of action.[3][4] |
Experimental Protocols for Assessing P-gp Inhibition Reversibility
A robust assessment of the reversibility of P-gp inhibition is crucial for understanding the pharmacodynamics of an inhibitor. Below are detailed methodologies for conducting a washout experiment using two common P-gp activity assays: the Rhodamine 123 Efflux Assay and the Calcein-AM Efflux Assay.
Rhodamine 123 Efflux Washout Assay
This assay measures the ability of cells to efflux the fluorescent P-gp substrate, Rhodamine 123, after treatment with and subsequent removal of a P-gp inhibitor.[5]
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1, Caco-2)
-
Parental cells (low P-gp expression) as a negative control
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Rhodamine 123
-
P-gp inhibitor (Zosuquidar, Tariquidar, or Elacridar)
-
Positive control inhibitor (e.g., Verapamil)
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Incubation: Treat the cells with the P-gp inhibitor at various concentrations for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Washout:
-
After incubation, aspirate the inhibitor-containing medium.
-
Wash the cells three times with pre-warmed HBSS to remove the inhibitor.
-
Add fresh, pre-warmed cell culture medium to the wells.
-
-
P-gp Activity Recovery Time Course:
-
At various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours), add Rhodamine 123 to the cells at a final concentration of 5 µM.
-
Incubate for 60-90 minutes at 37°C to allow for substrate accumulation and efflux.
-
-
Fluorescence Measurement:
-
After the Rhodamine 123 incubation, wash the cells twice with ice-cold HBSS to remove extracellular dye.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~528 nm).
-
-
Data Analysis:
-
Normalize the fluorescence of the inhibitor-treated cells to the vehicle-treated cells at each time point.
-
Plot the percentage of P-gp activity (relative to the vehicle control) against the time after washout to visualize the recovery of P-gp function.
-
Calcein-AM Efflux Washout Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is converted to the fluorescent Calcein by intracellular esterases. Active P-gp effluxes Calcein-AM, reducing intracellular fluorescence.[6]
Materials:
-
P-gp overexpressing cells and parental cells
-
Cell culture medium
-
HBSS or other suitable buffer
-
Calcein-AM
-
P-gp inhibitor
-
Positive control inhibitor
-
Multi-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells as described for the Rhodamine 123 assay.
-
Inhibitor Incubation: Treat cells with the P-gp inhibitor as described previously.
-
Washout: Perform the washout steps as described for the Rhodamine 123 assay.
-
P-gp Activity Recovery Time Course:
-
At various time points after the washout, add Calcein-AM to the cells at a final concentration of 0.25-1 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold HBSS.
-
Measure the intracellular fluorescence directly in the plate reader (e.g., excitation ~494 nm, emission ~517 nm).
-
-
Data Analysis: Analyze the data as described for the Rhodamine 123 assay.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Zosuquidar: A Comparative Analysis of its Selectivity for P-glycoprotein Over MRP1 and BCRP
For Immediate Publication
Zosuquidar (LY335979), a third-generation ABC transporter inhibitor, is recognized for its high potency and specificity in modulating P-glycoprotein (P-gp, ABCB1)-mediated multidrug resistance (MDR). This guide provides a comparative analysis of Zosuquidar's effects on P-gp versus two other clinically significant ATP-binding cassette (ABC) transporters: Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2). The data presented herein demonstrates Zosuquidar's high selectivity for P-gp, with minimal to no effect on MRP1 or BCRP at clinically relevant concentrations.
Overview of Zosuquidar's Specificity
Zosuquidar is a potent P-gp inhibitor with a Ki value of approximately 59 nM.[1] Its primary mechanism involves directly inhibiting the efflux function of P-gp, thereby restoring the intracellular concentration and efficacy of chemotherapeutic agents that are P-gp substrates.[2] Preclinical and clinical studies have consistently shown that Zosuquidar's inhibitory action is highly specific to P-gp. It does not significantly inhibit other major ABC transporters like MRP1 and BCRP, a crucial characteristic that minimizes off-target effects and complex drug-drug interactions.[3][4]
Comparative Inhibitory Activity
Experimental data clearly delineates the differential impact of Zosuquidar on P-gp, MRP1, and BCRP. While it potently reverses P-gp-mediated resistance in the nanomolar range, its effect on MRP1 and BCRP is negligible even at micromolar concentrations.
| Transporter | Parameter | Value | Cell Line / System | Reference |
| P-glycoprotein (P-gp) | Ki | 59 nM | - | [1] |
| IC50 | 59 nM | SW-620/AD300 | [1] | |
| MRP1 | Activity | No modulation of drug resistance | HL60/ADR (MRP1-expressing) | [3][5] |
| BCRP | Activity | Little to no effect at 5 µM | MCF-7 (BCRP-transfected) | [3] |
| Activity | No effect on mitoxantrone uptake | K562/BCRP (wild-type BCRP) | [5] |
Signaling and Resistance Pathways
Zosuquidar's targeted action allows for the specific reversal of P-gp-mediated drug efflux without interfering with the transport functions of MRP1 and BCRP. This selectivity is critical in complex resistance phenotypes where multiple transporters may be expressed.
Caption: Zosuquidar selectively inhibits P-gp, blocking drug efflux, but not MRP1 or BCRP.
Experimental Protocols
The specificity of Zosuquidar has been validated through various in vitro assays. Below are summaries of the key experimental methodologies used to assess its activity on MRP1 and BCRP.
MRP1 Activity Assessment (Calcein-AM Efflux Assay)
This assay measures the function of MRP1 by monitoring the efflux of calcein, a fluorescent substrate.
-
Cell Culture: MRP1-overexpressing cells (e.g., HL60/ADR) and parental control cells are cultured to optimal density.[5]
-
Incubation: Cells (1 x 10^6) are incubated with 0.2 µM Calcein-AM (C-AM), a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[5]
-
Modulator Treatment: To test for MRP1-specific activity, cells are co-incubated with or without a known MRP1 inhibitor, such as 5 µM MK571, as a positive control. Zosuquidar is added to parallel samples to test its effect.[5]
-
Analysis: After a 30-minute incubation at 37°C, the intracellular fluorescence is immediately quantified using flow cytometry.[5] A lack of increase in fluorescence in Zosuquidar-treated cells compared to untreated cells indicates no inhibition of MRP1.[5][6][7]
BCRP Activity Assessment (Mitoxantrone Accumulation Assay)
This assay evaluates BCRP function by measuring the accumulation of mitoxantrone, a fluorescent chemotherapeutic agent and BCRP substrate.
-
Cell Culture: BCRP-overexpressing cells (e.g., K562/BCRP or MCF-7/BCRP transfectants) and their parental counterparts are cultured.[3][5]
-
Incubation: Cells (1 x 10^6) are incubated with 3 µM mitoxantrone at 37°C.[5]
-
Modulator Treatment: Samples are co-incubated with or without a specific BCRP inhibitor like 10 µM Fumitremorgin C (FTC) as a positive control.[5] Zosuquidar is added to test samples at various concentrations (e.g., up to 5 µM).[3][5]
-
Analysis: The intracellular accumulation of mitoxantrone is measured by flow cytometry.[5][8] No significant change in mitoxantrone accumulation in the presence of Zosuquidar demonstrates its lack of inhibitory effect on BCRP.[3][5]
Caption: Workflow for assessing ABC transporter inhibitor specificity using fluorescence assays.
Conclusion
The collective evidence from multiple in vitro studies confirms that Zosuquidar is a highly selective inhibitor of P-glycoprotein. It does not modulate the drug efflux activity of MRP1 or BCRP, even at concentrations significantly higher than those required for complete P-gp inhibition.[3] This specificity makes Zosuquidar a valuable tool for researchers studying P-gp-mediated resistance and a candidate for clinical applications where targeted P-gp modulation is desired without confounding effects on other resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Zosuquidar's Targeted Reversal of P-glycoprotein-Mediated Multidrug Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specific mechanisms of drug resistance is paramount in the development of effective cancer therapies. Zosuquidar (LY335979), a third-generation P-glycoprotein (P-gp) inhibitor, has demonstrated significant promise in reversing multidrug resistance (MDR) by specifically targeting the P-gp efflux pump. This guide provides a comparative analysis of Zosuquidar's efficacy, supported by experimental data, and outlines the methodologies for assessing its cross-resistance profile.
Zosuquidar is a potent and highly selective inhibitor of P-glycoprotein (P-gp), a transmembrane protein that functions as an ATP-dependent efflux pump.[1] Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer cells, as it actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2] Zosuquidar has been shown to restore sensitivity to various chemotherapeutic agents in cancer cells that overexpress P-gp.[3] Unlike first-generation P-gp inhibitors, Zosuquidar exhibits high specificity for P-gp and does not significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[1]
Comparative Efficacy of Zosuquidar in Reversing Multidrug Resistance
Experimental data demonstrates Zosuquidar's potent ability to reverse P-gp-mediated drug resistance. In a comparative study, Zosuquidar was significantly more effective than the first-generation P-gp inhibitor Cyclosporine A (CsA) in sensitizing P-gp-expressing leukemia cell lines to chemotherapeutic agents.[4]
For instance, in the K562/DOX cell line, which exhibits high P-gp activity, 0.3 µM of Zosuquidar increased the cytotoxicity of Daunorubicin (DNR) by more than 45.5-fold.[4] In contrast, 2 µM of CsA only enhanced DNR's cytotoxicity by approximately 4.8-fold in the same cell line.[4] This highlights the superior potency of Zosuquidar in modulating P-gp-mediated resistance.
The following tables summarize the 50% inhibitory concentration (IC50) values of various chemotherapeutic agents in different leukemia cell lines in the presence and absence of Zosuquidar and Cyclosporine A. The Resistance Modifying Factor (RMF) indicates the fold-change in IC50 in the presence of the P-gp inhibitor.
Table 1: Comparative Efficacy of Zosuquidar and Cyclosporine A on Daunorubicin (DNR) Cytotoxicity [4]
| Cell Line | P-gp Activity | IC50 of DNR (µM) | IC50 of DNR + 0.3 µM Zosuquidar (µM) | RMF (Zosuquidar) | IC50 of DNR + 2 µM CsA (µM) | RMF (CsA) |
| K562 | Low | 0.2 ± 0.1 | 0.1 ± 0.0 | 2.0 | 0.2 ± 0.1 | 1.0 |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 | 10.5 ± 1.6 | >4.8 |
| HL60 | Low | 0.1 ± 0.0 | 0.1 ± 0.0 | 1.0 | 0.1 ± 0.0 | 1.0 |
| HL60/DNR | High | 10.2 ± 1.5 | 0.3 ± 0.1 | 34.0 | 2.5 ± 0.5 | 4.1 |
| HL60/ADR | MRP1+ | 1.5 ± 0.2 | 1.3 ± 0.3 | 1.2 | 1.4 ± 0.2 | 1.1 |
Table 2: Efficacy of Zosuquidar on Mitoxantrone Cytotoxicity [4]
| Cell Line | P-gp Activity | IC50 of Mitoxantrone (µM) | IC50 of Mitoxantrone + 0.3 µM Zosuquidar (µM) | RMF (Zosuquidar) |
| K562 | Low | 0.02 ± 0.01 | 0.01 ± 0.00 | 2.0 |
| K562/DOX | High | 1.2 ± 0.2 | 0.03 ± 0.01 | 40.0 |
| HL60 | Low | 0.01 ± 0.00 | 0.005 ± 0.001 | 2.0 |
| HL60/DNR | High | 0.5 ± 0.1 | 0.02 ± 0.01 | 25.0 |
| HL60/ADR | MRP1+ | 0.2 ± 0.0 | 0.2 ± 0.0 | 1.0 |
Experimental Protocols
A comprehensive assessment of the cross-resistance profile of cells treated with Zosuquidar involves a combination of cytotoxicity assays, and assays to determine P-gp expression and function.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine drug cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM). Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Flow Cytometry for P-glycoprotein Expression
Flow cytometry can be used to quantify the expression of P-gp on the cell surface using a specific monoclonal antibody.[8][9]
Protocol:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Antibody Staining: Incubate the cells with a phycoerythrin (PE)-conjugated anti-P-gp monoclonal antibody (e.g., UIC2) or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibodies.
-
Flow Cytometric Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the PE-conjugated antibody indicates the level of P-gp expression.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[10][11]
Protocol:
-
Cell Preparation: Harvest and resuspend the cells in a suitable medium.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 200 ng/mL) in the presence or absence of Zosuquidar for 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in a fresh, Rhodamine 123-free medium and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometric Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying mechanisms and the experimental approach to studying Zosuquidar's effect, the following diagrams are provided.
References
- 1. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric analysis of P-glycoprotein expression and drug efflux in human soft tissue and bone sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zosuquidar Trihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Zosuquidar Trihydrochloride, a potent P-glycoprotein (P-gp) inhibitor used in cancer research. Adherence to these guidelines is critical for minimizing exposure risks and complying with regulatory standards.
Core Principles of this compound Disposal
This compound, while not classified as a hazardous substance under EC Directives, requires careful handling due to its potent biological activity.[1] The primary principle for its disposal is to prevent its release into the environment and to ensure it is managed by qualified professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes the use of appropriate Personal Protective Equipment (PPE) as outlined in the safety data sheet.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses |
| Hand Protection | Chemical resistant gloves (e.g., standard BS EN 374:2003) |
| Respiratory Protection | Suitable respirator if risk assessment indicates necessity |
| Body Protection | Protective clothing to prevent skin and eye contact |
This data is synthesized from the Safety Data Sheet for this compound.[1]
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves collection by a specialized waste disposal company. The following steps provide a clear workflow for this process.
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Place all solid waste, including empty vials, contaminated gloves, and absorbent pads, into a designated, clearly labeled, and sealable container.
-
For solutions containing this compound, use a separate, leak-proof container also clearly labeled.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
-
Arrange for Collection:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution's protocols.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Don PPE: Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[1]
-
Containment: Prevent the spill from entering drains.[1]
-
Clean-up: Cover the spill with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal as described above.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
